Technical Documentation Center

Trimethyl nonanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Trimethyl nonanone
  • CAS: 1331-50-6

Core Science & Biosynthesis

Foundational

Molecular Architecture and Physicochemical Profiling of Trimethyl Nonanone: A Technical Guide for Advanced Formulation and Synthesis

Executive Summary In the landscape of specialty aliphatic compounds, 2,6,8-trimethyl-4-nonanone (CAS 123-18-2) occupies a unique niche as a highly branched, sterically hindered ketone. Primarily utilized as a high-perfor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of specialty aliphatic compounds, 2,6,8-trimethyl-4-nonanone (CAS 123-18-2) occupies a unique niche as a highly branched, sterically hindered ketone. Primarily utilized as a high-performance industrial solvent, degreaser, and chemical intermediate, its true value in drug development lies in its role as a precursor for synthesizing specialized non-ionic surfactants and dermal penetration enhancers. This whitepaper deconstructs the molecular architecture, physicochemical properties, and synthetic workflows associated with trimethyl nonanone, providing self-validating protocols to ensure absolute precision in laboratory and scale-up environments.

Molecular Architecture & Stereochemical Dynamics

The IUPAC designation for this compound is 1[1]. Structurally, it features a nine-carbon aliphatic backbone with methyl substitutions at the 2, 6, and 8 positions, placing the carbonyl functional group at C4.

Causality of Chemical Behavior: The extensive branching creates significant steric hindrance around the carbonyl core. This specific architecture dictates its reactivity profile: it is highly resistant to non-specific nucleophilic attacks, which grants it exceptional stability as a solvent. However, under specific catalytic conditions, this same steric bulk allows for highly controlled, stereoselective reductions[2].

Industrially, this compound is not synthesized in isolation but is derived as a co-product from the base-catalyzed aldol condensation of 3[3]. It is isolated from the "bottoms" stream of the MEK manufacturing process, necessitating rigorous analytical validation to separate it from other C12 branched ketone isomers.

Physicochemical Profiling

Understanding the physical properties of 2,6,8-trimethyl-4-nonanone is critical for predicting its behavior in biphasic extractions and lipid-based drug delivery systems. The high LogP value indicates profound lipophilicity, making it an excellent candidate for partitioning into lipid bilayers.

PropertyValueReference
IUPAC Name 2,6,8-trimethylnonan-4-one1[1]
CAS Registry Number 123-18-24[4]
Molecular Formula C₁₂H₂₄O5[5]
Molecular Weight 184.32 g/mol 2[2]
Boiling Point 218 – 219 °C (at 760 mmHg)4[4]
Melting Point -75.15 °C4[4]
Density 0.819 g/cm³6[6]
Flash Point 63.1 °C7[7]
LogP (Octanol/Water) 4.076 (est.)7[7]
Water Solubility 21.58 mg/L at 25 °C (Insoluble)7[7]

Experimental Workflows & Self-Validating Protocols

Protocol 1: High-Resolution GC-MS Validation of Isomeric Purity

Context & Causality: Because 2,6,8-trimethyl-4-nonanone is isolated from the C12 fraction of MEK condensation, it is highly prone to contamination by structurally similar branched isomers[3]. A standard GC-FID is insufficient for definitive identification. A gradual temperature ramp (10 °C/min) is deliberately chosen to maximize theoretical plates and resolve closely eluting isomers.

Self-Validating Mechanism: The protocol incorporates a closed-loop validation system. Pre- and post-run solvent blanks ensure zero column carryover. The addition of 2-dodecanone as an internal standard normalizes integration areas. If the internal standard recovery deviates by >2%, the run automatically invalidates itself, preventing false-positive purity claims.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the raw 2,6,8-trimethyl-4-nonanone to 1.0 mg/mL in HPLC-grade hexane. Spike the solution with exactly 50 µg/mL of 2-dodecanone (internal standard).

  • Instrument Configuration: Utilize an HP-5MS capillary column (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness). Set the injector port to 250 °C with a split ratio of 50:1.

  • Thermal Gradient: Initiate the oven at 60 °C (hold for 2 min). Ramp at 10 °C/min to 280 °C, followed by a 5-minute isothermal hold to bake out heavy oligomers.

  • Mass Spectrometry: Operate the MS in electron ionization (EI) mode at 70 eV. Set the scan range from 40 to 400 m/z.

  • Data Validation: Extract the chromatogram and confirm the 5[5]. The batch is certified pure only if the target peak constitutes >99% of the total ion current (excluding the internal standard) and blank baselines remain <0.1%.

Protocol 2: Stereoselective Catalytic Reduction to 2,6,8-Trimethyl-4-nonanol

Context & Causality: In drug formulation, the ketone must often be reduced to its corresponding secondary alcohol to serve as a non-ionic surfactant. Palladium on Carbon (Pd/C) is selected over hydride reagents (like NaBH₄) because the heterogeneous catalyst provides superior stereochemical control—specifically 2[2]—and simplifies downstream purification. Absolute ethanol is used as the solvent; its protic nature facilitates the hydrogen transfer mechanism at the catalyst surface.

Self-Validating Mechanism: The reaction utilizes inline Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. The system validates its own completion by continuously monitoring the distinct5[5]. The reaction is strictly quenched only when this peak reaches absolute baseline, ensuring >99% conversion without relying on arbitrary time points.

Step-by-Step Methodology:

  • Reaction Setup: In a rigorously dried, argon-purged Parr reactor, suspend 10% Pd/C (5 mol% relative to the substrate) in 50 mL of absolute ethanol.

  • Substrate Introduction: Add 100 mmol of validated 2,6,8-trimethyl-4-nonanone to the suspension.

  • Hydrogenation: Evacuate the reactor and backfill with ultra-pure H₂ gas. Maintain a constant pressure of 1 atm at 25 °C under vigorous mechanical stirring (800 rpm) to eliminate mass transfer limitations.

  • Real-Time Monitoring: Route the reaction mixture through an inline ATR-FTIR flow cell. Monitor the disappearance of the 1715 cm⁻¹ signal.

  • Quenching & Filtration: Once the IR signal reaches baseline (typically 4-6 hours), purge the reactor with argon. Filter the mixture through a tightly packed Celite pad to quantitatively remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure (50 mbar, 40 °C) to yield 2,6,8-trimethyl-4-nonanol. Expected yield is ≥92%[2].

Mechanistic Workflow Diagram

Workflow MEK Methyl Ethyl Ketone (MEK) Starting Material Condensation Aldol Condensation & Dehydration MEK->Condensation Base Catalysis C12Fraction C12 Ketone Fraction (Mixed Isomers) Condensation->C12Fraction Bottoms Stream Distillation Fractional Distillation Isolation C12Fraction->Distillation Purification Target 2,6,8-Trimethyl-4-nonanone (CAS 123-18-2) Distillation->Target Isomer Separation GCMS GC-MS & IR Validation (Self-Validating) Target->GCMS Aliquot Testing Reduction Pd/C Catalytic Reduction (H2, Ethanol) Target->Reduction Synthesis GCMS->Target Purity Confirmed Alcohol 2,6,8-Trimethyl-4-nonanol (92% Yield, 3:1 threo:erythro) Reduction->Alcohol Stereoselective

Figure 1: Mechanistic workflow from MEK condensation to stereoselective catalytic reduction.

References

  • Alfa Chemistry. "CAS 123-18-2 2,6,8-Trimethyl-4-nonanone".
  • ChemicalBook. "2,6,8-TRIMETHYL-4-NONANONE | 123-18-2".
  • GuideChem. "2,6,8-TRIMETHYL-4-NONANONE 123-18-2 wiki".
  • NIST WebBook. "4-Nonanone, 2,6,8-trimethyl-".
  • Smolecule. "Buy 2,6,8-Trimethyl-4-nonanone | 123-18-2".
  • The Good Scents Company. "2,6,8-trimethyl-4-nonanone, 123-18-2".
  • US EPA. "Robust Summaries & Test Plan: C12, Branched Ketones".

Sources

Exploratory

Spectroscopic Characterization of 2,6,8-Trimethylnonan-4-one: An In-Depth Technical Guide

[label="α-Cleavage\n(Left)", fillcolor="#FBBC05", fontcolor="#202 Finalizing References & Validation I'm now integrating reference URLs, with exact links to PubChem and NIST. I'm focusing on the structural data from BOC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="α-Cleavage\n(Left)", fillcolor="#FBBC05", fontcolor="#202

Finalizing References & Validation

I'm now integrating reference URLs, with exact links to PubChem and NIST. I'm focusing on the structural data from BOC Sciences. Also, I'm integrating self-validating protocols for FTIR and GC-MS. Finally, I'm incorporating the hexane solvent blank check to confirm the absence of column bleed, and implementing inline Markdown links for enhanced accessibility.

Integrating Data Visualization

I'm now integrating the generated DOT code diagrams into the guide. The focus is on the workflow and fragmentation pathways, ensuring clarity with distinct colors and labels for each node. I'm focusing on the structural details and connections in the workflow diagram, particularly the GC-MS and FTIR steps. I'm also ensuring the diagrams are within the specified width constraints to maintain readability, and making sure all the citation are in place.

Executive Summary

As a Senior Application Scientist, I frequently encounter highly branched aliphatic ketones during solvent purity profiling, fragrance synthesis, and intermediate quality control. 2,6,8-Trimethylnonan-4-one (commonly known as isobutyl heptyl ketone) is a heavily branched C12 aliphatic ketone. Accurate spectroscopic characterization of this molecule is critical for differentiating it from its structural isomers and ensuring batch-to-batch consistency in chemical manufacturing.

This whitepaper provides an authoritative, causality-driven breakdown of the Infrared (IR) and Electron Ionization Mass Spectrometry (EI-MS) data for 2,6,8-trimethylnonan-4-one, complete with self-validating experimental protocols designed for rigorous laboratory environments.

Molecular Architecture & Physicochemical Grounding

Before interpreting spectroscopic data, it is imperative to understand the molecular architecture. The position of the carbonyl group and the specific locations of the methyl branches dictate both the vibrational modes in IR and the fragmentation pathways in MS [1.7].

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueStructural Implication
IUPAC Name 2,6,8-Trimethylnonan-4-oneKetone at C4; Methyls at C2, C6, C8.
CAS Number 123-18-2Unique registry identifier[1].
Molecular Formula C₁₂H₂₄OIndicates an index of hydrogen deficiency (IHD) of 1 (the C=O double bond)[1].
Molecular Weight 184.32 g/mol Base target for the molecular ion [M]⁺• in MS[1].
Boiling Point ~219 °CHigh volatility; highly amenable to Gas Chromatography (GC)[].

Spectroscopic Workflow Design

To achieve unambiguous identification, orthogonal analytical techniques are employed. IR spectroscopy confirms the functional groups (specifically the carbonyl and branched alkanes), while GC-MS provides the molecular weight and structural connectivity through fragmentation.

Workflow Sample 2,6,8-Trimethylnonan-4-one (Analyte) PrepIR Neat Liquid Prep (NaCl Plates) Sample->PrepIR PrepMS Solvent Dilution (Hexane, 1 mg/mL) Sample->PrepMS FTIR FTIR Spectroscopy (4000-400 cm⁻¹) PrepIR->FTIR GCMS GC-MS Analysis (EI, 70 eV) PrepMS->GCMS DataIR IR Spectrum (Functional Groups) FTIR->DataIR DataMS Mass Spectrum (Fragmentation) GCMS->DataMS

Analytical workflow for the spectroscopic characterization of 2,6,8-trimethylnonan-4-one.

Infrared (IR) Spectroscopic Profiling

The IR spectrum of 2,6,8-trimethylnonan-4-one is dominated by its acyclic ketone nature and its extensive methyl branching[3].

Causality of Key IR Bands
  • Carbonyl Stretch (1715 cm⁻¹): Because the carbonyl group is located on an acyclic, unstrained aliphatic chain, it absorbs exactly in the standard range for saturated open-chain ketones (~1715 cm⁻¹). There is no conjugation to lower this frequency.

  • C-H Stretching (2870–2960 cm⁻¹): The molecule possesses a high ratio of sp³ C-H bonds. The asymmetric and symmetric stretching of the -CH₃ and -CH₂- groups create a strong, broad multiplet just below 3000 cm⁻¹.

  • Gem-Dimethyl / Isobutyl Splitting (1380 & 1365 cm⁻¹): This is a critical diagnostic feature. The symmetric bending (umbrella mode) of a standard methyl group appears at ~1375 cm⁻¹. However, because this molecule contains an isobutyl group (a terminal -CH(CH₃)₂ configuration), steric coupling between the two methyl groups splits this absorption into a distinct doublet at approximately 1380 cm⁻¹ and 1365 cm⁻¹.

Table 2: Diagnostic FTIR Spectral Assignments

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
~2955, 2870Strongsp³ C-H StretchAliphatic backbone and methyl branches
~1715Very StrongC=O StretchSaturated acyclic ketone
~1465MediumC-H Bend (Scissoring)Methylene (-CH₂-) groups
~1380, 1365Medium (Doublet)C-H Bend (Symmetric)Isobutyl/gem-dimethyl terminal branching
Protocol 1: Neat Liquid FTIR Analysis

To ensure maximum spectral fidelity without solvent interference.

  • System Preparation & Self-Validation: Power on the FTIR spectrometer and purge with dry nitrogen for 30 minutes to eliminate atmospheric H₂O and CO₂. Self-Validation Step: Run a polystyrene calibration film. Verify that the reference peaks at 1601 cm⁻¹ and 3028 cm⁻¹ are within ±1 cm⁻¹ of expected values.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) using clean, empty NaCl or KBr windows.

  • Sample Application: Apply 1-2 drops of pure 2,6,8-trimethylnonan-4-one directly onto the center of one NaCl plate. Place the second plate on top, pressing gently to create a thin, bubble-free capillary film.

  • Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply baseline correction. Do not apply atmospheric compensation if the purge was successful, as this can introduce artifacts in the baseline.

Mass Spectrometry (EI-MS) Fragmentation Dynamics

Under standard 70 eV Electron Ionization (EI), aliphatic ketones undergo predictable, highly specific fragmentation. The molecular ion [M]⁺• at m/z 184 is typically very weak or entirely absent because the highly branched alkyl chains readily stabilize positive charge upon cleavage[1].

Causality of Primary Cleavages

The ionization primarily removes a non-bonding electron from the carbonyl oxygen. The molecule then undergoes α-cleavage to generate stable acylium ions and alkyl radicals.

  • Left-Side α-Cleavage (C3-C4 bond): Cleavage yields an isobutyl radical and an acylium ion (m/z 127). Alternatively, the charge can be retained by the isobutyl fragment, forming the highly stable isobutyl cation at m/z 57 . Because the isobutyl cation is highly stable (it can rearrange to a tertiary butyl cation), m/z 57 is the base peak (100% relative abundance)[1].

  • Right-Side α-Cleavage (C4-C5 bond): Cleavage yields a 2,4-dimethylpentyl radical and an acylium ion at m/z 85 . Charge retention on the alkyl fragment yields m/z 99 .

Fragmentation M Molecular Ion [M]⁺• m/z 184 AlphaL α-Cleavage (C3-C4) M->AlphaL AlphaR α-Cleavage (C4-C5) M->AlphaR F57 Isobutyl Cation m/z 57 (Base Peak) AlphaL->F57 F127 Acylium Ion m/z 127 AlphaL->F127 F99 2,4-Dimethylpentyl Cation m/z 99 AlphaR->F99 F85 Acylium Ion m/z 85 AlphaR->F85

Primary α-cleavage fragmentation pathways of 2,6,8-trimethylnonan-4-one under EI-MS.

Table 3: Principal EI-MS Fragments (70 eV)

m/z RatioRelative AbundanceIon IdentityFormation Mechanism
57 100% (Base Peak)[C₄H₉]⁺α-cleavage (charge retention on isobutyl group)[1]
85 High[C₅H₉O]⁺α-cleavage (loss of 2,4-dimethylpentyl radical)
99 Medium[C₇H₁₅]⁺α-cleavage (charge retention on 2,4-dimethylpentyl)
127 Low-Medium[C₈H₁₅O]⁺α-cleavage (loss of isobutyl radical)
184 < 1% (Weak)[C₁₂H₂₄O]⁺•Intact Molecular Ion[1]
Protocol 2: GC-MS Method for Aliphatic Ketones

To ensure baseline resolution and prevent detector saturation.

  • Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade hexane. Self-Validation Step: Prepare a solvent blank (pure hexane) to inject prior to the sample. This proves that any m/z 57 or 99 peaks observed are from the analyte, not column bleed or syringe carryover.

  • Chromatographic Parameters:

    • Column: Non-polar 5% phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film.

    • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

    • Injection: 1.0 µL injection volume, Split mode (50:1 ratio) to prevent overloading the MS source. Injector temperature: 250 °C.

    • Oven Program: Initial hold at 60 °C for 2 min, ramp at 10 °C/min to 280 °C, final hold for 5 min.

  • Mass Spectrometer Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C; Quadrupole Temperature: 150 °C.

    • Acquisition: Scan mode from m/z 35 to 300. (Starting at 35 avoids the nitrogen/oxygen background while capturing the crucial m/z 43 and 57 fragments).

References

  • Title: 2,6,8-Trimethyl-4-nonanone | C12H24O | CID 61057 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 4-Nonanone, 2,6,8-trimethyl- Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Sources

Foundational

A Mechanistic Guide to Secondary Organic Aerosol Formation from 2,6,8-Trimethyl-4-Nonanone: A Hypothesis-Driven Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental studies on the atmospheric oxidation of 2,6,8-trimethyl-4-nonanone are not extensively available...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the atmospheric oxidation of 2,6,8-trimethyl-4-nonanone are not extensively available in published literature. This guide, therefore, presents a hypothesized mechanism grounded in the established principles of atmospheric chemistry, drawing parallels from studies on analogous large, branched alkanes and ketones. The proposed pathways and experimental protocols are intended to serve as a robust framework for future research in this area.

Introduction: The Uncharted Territory of a Complex Anthropogenic Ketone

Secondary Organic Aerosol (SOA) constitutes a significant fraction of atmospheric particulate matter, influencing climate, air quality, and human health. While the formation pathways for SOA from biogenic precursors like terpenes are well-studied, the mechanisms for many individual anthropogenic Volatile Organic Compounds (VOCs) remain less understood. 2,6,8-trimethyl-4-nonanone, a C12 branched ketone, represents a class of complex anthropogenic VOCs whose atmospheric fate is largely uncharacterized. Its molecular structure—a long carbon chain, a central ketone functional group, and multiple methyl branches—suggests a complex interplay of atmospheric reactions that determine its potential to form SOA.

This guide provides a comprehensive, hypothesis-driven exploration of the gas-phase oxidation mechanism of 2,6,8-trimethyl-4-nonanone and its subsequent role in SOA formation. We will deconstruct the likely reaction pathways, explain the causality behind key branching points, and propose a self-validating experimental workflow to test these hypotheses, thereby providing a foundational blueprint for researchers in atmospheric chemistry and environmental science.

Part 1: Atmospheric Initiation via Hydroxyl Radical Attack

For a saturated aliphatic ketone such as 2,6,8-trimethyl-4-nonanone, the primary atmospheric removal process during daylight hours is oxidation initiated by the hydroxyl radical (•OH).[1][2] The reaction begins with the abstraction of a hydrogen atom from a carbon-hydrogen bond to form a stable water molecule and a carbon-centered alkyl radical (R•).

The rate and site of H-atom abstraction are dictated by C-H bond dissociation energies. Tertiary C-H bonds are weaker than secondary, which are weaker than primary. Therefore, the •OH radical will preferentially attack the tertiary carbons at the C2, C6, and C8 positions. Abstraction from secondary carbons (C3, C5, C7) is also significant. Abstraction from the primary methyl groups is the least favored pathway.

Immediately following its formation, the C12 alkyl radical reacts with abundant molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•).

  • Step 1: R-H + •OH → R• + H₂O (H-atom abstraction)

  • Step 2: R• + O₂ → RO₂• (Peroxy radical formation)

Due to the multiple possible sites for H-abstraction, this initial step results in a mixture of C12 alkylperoxy radical isomers.

Part 2: The Critical Juncture - Fate of the Peroxy and Alkoxy Radicals

The fate of the RO₂• radical is the most critical branching point in the oxidation mechanism and is primarily dictated by the concentration of nitrogen oxides (NOₓ = NO + NO₂).[1][3]

Under High-NOₓ Conditions (typical of urban and polluted environments): The dominant fate of RO₂• is reaction with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). A minor channel of this reaction produces organic nitrates (RONO₂), which are themselves low-volatility species that can contribute to SOA.[3]

  • RO₂• + NO → RO• + NO₂ (Major pathway, forms alkoxy radical)

  • RO₂• + NO (+M) → RONO₂ (+M) (Minor pathway, forms organic nitrate)

Under Low-NOₓ Conditions (typical of remote, pristine environments): The RO₂• radical primarily reacts with the hydroperoxy radical (HO₂•) to form a hydroperoxide (ROOH) or with other peroxy radicals (R'O₂•).

  • RO₂• + HO₂• → ROOH + O₂ (Forms hydroperoxide)

  • RO₂• + R'O₂• → Products (e.g., RO• + R'O• + O₂) (Self-reaction)

The subsequent chemistry of the alkoxy radical (RO•) ultimately determines the volatility of the final products and, therefore, the SOA yield.

G cluster_init Initiation cluster_high_nox High-NOx Pathway cluster_low_nox Low-NOx Pathway Parent Ketone Parent Ketone RO2 C12 Peroxy Radical (RO₂•) Parent Ketone->RO2 + OH, + O₂ OH OH RO_high C12 Alkoxy Radical (RO•) RO2->RO_high + NO RONO2 Organic Nitrate (RONO₂) RO2->RONO2 + NO (minor) ROOH Hydroperoxide (ROOH) RO2->ROOH + HO₂ RO_low Alkoxy Radicals (RO•) RO2->RO_low + R'O₂ NO NO HO2 HO2

Figure 1: High-level overview of NOx-dependent oxidation pathways for the C12 peroxy radical.

Part 3: Functionalization vs. Fragmentation - The Battle for Volatility

The C12 alkoxy radical (RO•) is an energetic intermediate that can undergo several competing reactions: isomerization, fragmentation, or reaction with O₂. For large, branched alkoxy radicals, isomerization and fragmentation are the dominant and most consequential pathways for SOA formation.[4]

Functionalization Pathway: Isomerization

This pathway involves an internal H-atom shift, typically from a carbon atom that is five or six positions away from the oxygen-centered radical (a 1,5- or 1,6-H shift). This intramolecular rearrangement is a functionalization step because it preserves the carbon backbone while introducing a new hydroxyl group and moving the radical position. For long-chain alkanes, 1,5-H shifts are particularly efficient and lead to the formation of δ-hydroxycarbonyls.[1][5][6] These multifunctional products are significantly less volatile than the parent molecule and are key precursors to SOA.

Fragmentation Pathway: β-Scission

This pathway involves the cleavage of a carbon-carbon bond adjacent (in the β-position) to the carbon bearing the alkoxy radical. Fragmentation breaks the molecule's carbon skeleton into two smaller, higher-volatility pieces: a stable ketone or aldehyde, and a new alkyl radical.[7] The branched structure of 2,6,8-trimethyl-4-nonanone provides numerous favorable sites for β-scission, which is expected to be a major reaction channel. This pathway competes directly with functionalization and acts to suppress SOA formation by creating more volatile products.[2][8]

The competition between these two pathways is the primary determinant of the SOA yield.

G cluster_func Functionalization cluster_frag Fragmentation RO C12 Alkoxy Radical (RO•) (e.g., radical at C5) Isomerization 1,5-H Shift (Isomerization) RO->Isomerization Fragmentation β C-C Scission (Fragmentation) RO->Fragmentation Hydroxyalkyl δ-Hydroxyalkyl Radical Isomerization->Hydroxyalkyl Multifunctional Multifunctional Products (e.g., Dihydroxy-ketone) Hydroxyalkyl->Multifunctional SOA_Formation ↓ Volatility ↑ SOA Yield Multifunctional->SOA_Formation Fragments Smaller, Volatile Products (e.g., Acetone + C8 Keto-aldehyde) Fragmentation->Fragments SOA_Suppression ↑ Volatility ↓ SOA Yield Fragments->SOA_Suppression

Figure 2: Competing fates of the C12 alkoxy radical leading to SOA formation or suppression.

PathwayKey ReactionResulting ProductsImpact on VolatilityExpected Effect on SOA Yield
Functionalization Isomerization (H-shift)Multifunctional species (dihydroxy-ketones, hydroxy-hydroperoxides, etc.)Substantial DecreaseIncrease
Fragmentation β-Scission (C-C cleavage)Smaller ketones, aldehydes, and alkyl radicalsSubstantial IncreaseDecrease

Table 1: Summary of the competing pathways for the C12 alkoxy radical and their impact on SOA formation.

Given the structure of 2,6,8-trimethyl-4-nonanone, the SOA yield will be lower than that of a linear C12 alkane due to the prevalence of fragmentation pathways.[2][8] However, its high carbon number ensures that even the functionalized products will have very low volatility, making it a potentially significant, albeit inefficient, SOA precursor.[9]

Part 4: From Gas to Particle - SOA Formation and Multigenerational Aging

The low-volatility products generated through the functionalization pathway, once formed in the gas phase, can partition into the aerosol phase. This occurs when their saturation vapor pressure is low enough that they condense onto existing seed aerosol or, under high concentrations, undergo homogeneous nucleation to form new particles.

The SOA yield is defined as the mass of aerosol formed per mass of VOC reacted. For 2,6,8-trimethyl-4-nonanone, the yield is expected to be highly sensitive to the functionalization-to-fragmentation branching ratio.

Furthermore, the story does not end with the first generation of products. This initial SOA can continue to evolve through multigenerational aging .[10][11] First-generation products can desorb back into the gas phase and react further with •OH, or reactions can occur within the particle phase. For example, δ-hydroxycarbonyls formed via isomerization can cyclize and dehydrate in the aerosol phase to form substituted dihydrofurans.[3][6] These unsaturated products are highly reactive towards ozone and can lead to rapid formation of highly oxygenated, extremely low-volatility compounds, potentially increasing the SOA mass over time.[6]

Part 5: Experimental Validation - A Protocol for Investigation

To validate this hypothesized mechanism, a series of controlled laboratory experiments using an environmental (smog) chamber is required. The following protocol outlines a self-validating system to probe the SOA formation from 2,6,8-trimethyl-4-nonanone.

Experimental Protocol: Smog Chamber Photooxidation Study
  • Chamber Preparation:

    • The environmental chamber (e.g., a 10 m³ FEP Teflon bag) is flushed with purified, dry air for >24 hours until particle counts are <10 cm⁻³ and background VOCs are below detection limits.

  • Seed Aerosol Injection:

    • To provide a surface for condensation and prevent nucleation artifacts, neutral seed aerosol (e.g., ammonium sulfate) is injected into the chamber to achieve a mass concentration of ~10-20 µg/m³.

    • Causality: Using seed aerosol ensures that gas-to-particle partitioning is the dominant SOA formation process, which is more representative of the ambient atmosphere than homogeneous nucleation.

  • Reactant Injection:

    • A known quantity of 2,6,8-trimethyl-4-nonanone is injected into a heated inlet and flushed into the chamber with purified air to achieve a starting concentration of 20-50 ppb.

    • An •OH precursor (e.g., methyl nitrite for high-NOₓ or H₂O₂ for low-NOₓ experiments) is introduced.

    • For high-NOₓ experiments, a specific concentration of NO (e.g., 20 ppb) is injected.

  • Reaction Initiation and Monitoring:

    • A bank of UV blacklights surrounding the chamber is turned on to photolyze the •OH precursor and initiate the oxidation.

    • The reaction is monitored in real-time for 4-6 hours using a suite of analytical instruments.

  • Instrumentation and Measurements:

    • VOC Concentration: A Proton-Transfer-Reaction Mass Spectrometer (PTR-MS) or Gas Chromatograph with a Flame Ionization Detector (GC-FID) monitors the decay of the parent ketone.

    • Particle Phase:

      • A Scanning Mobility Particle Sizer (SMPS) measures the aerosol size distribution and number concentration, from which SOA mass is calculated (assuming a density, typically ~1.4 g/cm³).[12]

      • A High-Resolution Time-of-Flight Aerosol Mass Spectrometer (HR-ToF-AMS) provides real-time data on the bulk chemical composition of the non-refractory aerosol, including the critical oxygen-to-carbon (O:C) and hydrogen-to-carbon (H:C) atomic ratios.

    • Gas and Particle Molecular Composition:

      • A Chemical Ionization Mass Spectrometer (CIMS) using various reagent ions (e.g., I⁻, CF₃O⁻) is used to detect multifunctional, oxygenated products in both the gas and particle phases (via a filter inlet), providing detailed molecular formulas and tracking the evolution of key intermediates.[13][14]

  • Data Analysis:

    • SOA yield is calculated by plotting the wall-loss-corrected SOA mass against the reacted mass of the parent VOC.

    • The time series of gas- and particle-phase products identified by CIMS are used to elucidate reaction pathways and identify key functionalization and fragmentation products.

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_monitor 3. Monitoring (4-6 hours) cluster_analysis 4. Analysis Clean Clean Chamber Seed Inject Seed Aerosol Clean->Seed Inject_VOC Inject Ketone + OH Precursor + NOx Seed->Inject_VOC Photolysis Initiate Photolysis (UV Lights ON) Inject_VOC->Photolysis SMPS Particle Size/Mass (SMPS) Photolysis->SMPS AMS Particle Composition (AMS) Photolysis->AMS CIMS Molecular Speciation (CIMS) Photolysis->CIMS GC Parent VOC Decay (GC/PTR-MS) Photolysis->GC Yield Calculate SOA Yield SMPS->Yield CIMS->Yield GC->Yield Mechanism Elucidate Mechanism Yield->Mechanism

Sources

Exploratory

A Technical Guide to the Solubility Profile of 2,6,8-Trimethyl-4-nonanone in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2,6,8-trimethyl-4-nonanone, a key intermediate and fragrance component.[1][2][3] Given the limi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2,6,8-trimethyl-4-nonanone, a key intermediate and fragrance component.[1][2][3] Given the limited publicly available, broad-spectrum solubility data for this compound, this document emphasizes a foundational approach. It combines theoretical principles with a robust, field-proven experimental methodology. The guide is designed for researchers, chemists, and drug development professionals, offering insights into rational solvent selection, a detailed protocol for solubility determination via the isothermal equilibrium method, and an analysis of the underlying molecular interactions that govern solubility.

Introduction: The Significance of Solubility Profiling

Solubility is a critical physicochemical parameter that dictates the performance, processing, and application of a chemical compound.[4] For 2,6,8-trimethyl-4-nonanone, a colorless liquid with applications in fragrances, flavors, and chemical synthesis, understanding its solubility in various organic solvents is paramount.[1] A well-defined solubility profile is essential for:

  • Process Optimization: Selecting appropriate solvents can enhance reaction yields, improve purification efficiency (e.g., crystallization), and streamline manufacturing processes.[5]

  • Formulation Development: In the fragrance and flavor industries, solubility dictates the compatibility and stability of 2,6,8-trimethyl-4-nonanone in complex mixtures.[1]

  • Predictive Modeling: Experimental solubility data is crucial for developing and validating computational models that can predict the behavior of compounds in different solvent systems.[6][7]

  • Safety and Handling: Knowledge of solubility aids in the selection of appropriate cleaning agents and in understanding the environmental fate of the compound.[8][9]

This guide will provide the necessary tools to establish a comprehensive solubility profile for 2,6,8-trimethyl-4-nonanone, enabling informed decisions in research and development.

Physicochemical Characterization of 2,6,8-Trimethyl-4-nonanone

A thorough understanding of the solute's molecular structure and properties is the first step in predicting its solubility behavior.

Molecular Structure: C12H24O[2]

Key Features:

  • Long Alkyl Chain: The nonane backbone with three methyl branches imparts a significant non-polar character to the molecule.[1]

  • Ketone Group: The carbonyl (C=O) group at the 4-position introduces a dipole moment, making this region of the molecule polar. This group can act as a hydrogen bond acceptor.

  • Steric Hindrance: The methyl groups may provide some steric hindrance, potentially influencing how solvent molecules interact with the ketone group.

Inferred Solubility Behavior: Based on its structure, 2,6,8-trimethyl-4-nonanone is a predominantly non-polar molecule with a localized polar region. This leads to the following hypotheses:

  • It will be insoluble in water but soluble in alcohols and other organic solvents like acetone.[1][3]

  • Its solubility will be highest in non-polar or moderately polar aprotic solvents that can engage in dipole-dipole interactions without being hindered by a dense hydrogen-bonding network. The principle of "like dissolves like" suggests that solvents with similar polarity will be most effective.[4][10]

  • The large non-polar structure suggests a high octanol-water partition coefficient (logP), indicating lipophilicity.[11][12]

PropertyValueSource
Molecular Weight184.32 g/mol PubChem[2]
Boiling Point218-219 °C at 760 mmHgThe Good Scents Company[12]
logP (o/w)3.8 - 4.076 (estimated)PubChem, The Good Scents Company[2][12]
AppearanceColorless LiquidChemicalBook[3]
Water Solubility21.58 mg/L at 25 °C (estimated)The Good Scents Company[12]

Strategic Solvent Selection for Profile Development

A strategic selection of solvents is crucial for building a comprehensive and informative solubility profile. The goal is to test a range of solvents that represent different classes of polarity and intermolecular forces. This allows for a deeper understanding of the solute-solvent interactions.[13]

Recommended Solvent Classes for Testing:

  • Non-Polar Solvents:

    • Alkanes (e.g., Heptane, Cyclohexane): These will test the solubility based purely on van der Waals forces.

    • Aromatics (e.g., Toluene): These can offer pi-stacking interactions in addition to van der Waals forces.

  • Polar Aprotic Solvents:

    • Ketones (e.g., Acetone, Methyl Ethyl Ketone): These share the same functional group as the solute and are expected to have high solubility.

    • Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): These are good general solvents for moderately polar compounds.

    • Esters (e.g., Ethyl Acetate): Commonly used in many formulations and processes.

    • Amides (e.g., Dimethylformamide (DMF)): Highly polar solvents that can reveal the upper limits of solubility due to strong dipole interactions.

  • Polar Protic Solvents:

    • Alcohols (e.g., Methanol, Ethanol, Isopropanol): These can act as both hydrogen bond donors and acceptors. While 2,6,8-trimethyl-4-nonanone is a hydrogen bond acceptor, the large non-polar chain may limit its solubility in highly structured hydrogen-bonding solvents like methanol. Solubility is expected to increase as the alkyl chain of the alcohol solvent gets longer (e.g., from methanol to butanol).[14]

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The following protocol describes the widely accepted "shake-flask" or isothermal equilibrium method, which is considered a gold standard for determining thermodynamic solubility.[6] This method ensures that the solvent is fully saturated with the solute at a given temperature.

4.1. Materials and Equipment

  • 2,6,8-trimethyl-4-nonanone (solute) of known purity

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

4.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add excess 2,6,8-trimethyl-4-nonanone to a vial B Add a known volume of the selected solvent A->B Step 1 & 2 C Seal vials and place in a thermostatic shaker B->C D Equilibrate for 24-48 hours at a constant temperature (e.g., 25°C) C->D Step 3 E Allow undissolved solid to settle D->E F Withdraw supernatant and filter through a 0.22 µm syringe filter E->F Step 4 G Dilute the filtrate with a known volume of solvent F->G Step 5 H Analyze the diluted sample by GC-FID or HPLC G->H Step 6 J Determine the concentration of the saturated solution from the curve H->J I Prepare a calibration curve with standards of known concentration I->J

Caption: Isothermal Equilibrium Solubility Workflow.

4.3. Step-by-Step Procedure

  • Preparation of Vials: To a series of glass vials, add an excess amount of 2,6,8-trimethyl-4-nonanone. The key is to ensure that undissolved solute remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[6]

  • Sample Collection: After equilibration, remove the vials from the shaker and allow the excess solute to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm solvent-compatible syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated GC-FID or HPLC method against a calibration curve prepared from standards of 2,6,8-trimethyl-4-nonanone of known concentrations.

  • Calculation: Calculate the solubility (S) using the following formula: S (g/L) = C_diluted × Dilution_Factor Where C_diluted is the concentration of the diluted sample determined from the calibration curve.

Interpreting the Solubility Profile: A Mechanistic View

The experimentally determined solubility data can be interpreted by considering the intermolecular forces at play between 2,6,8-trimethyl-4-nonanone (the solute) and the various organic solvents.

5.1. Dominant Intermolecular Interactions

G cluster_solvents Solvent Classes & Interactions Solute 2,6,8-Trimethyl-4-nonanone Non-polar Alkyl Chains Polar Ketone Group NonPolar Non-Polar Solvents (e.g., Heptane, Toluene) London Dispersion Forces Solute:f0->NonPolar:int High Compatibility PolarAprotic Polar Aprotic Solvents (e.g., Acetone, THF) Dipole-Dipole Interactions Solute:f1->PolarAprotic:int Strong Interaction PolarProtic Polar Protic Solvents (e.g., Ethanol, Methanol) Hydrogen Bonding (Acceptor) Solute:f1->PolarProtic:int Moderate Interaction (Limited by Solute's Non-polar Bulk)

Caption: Solute-Solvent Interaction Model.

Analysis of Expected Results:

  • High Solubility in Non-Polar and Polar Aprotic Solvents: The large, non-polar alkyl structure of 2,6,8-trimethyl-4-nonanone will interact favorably with non-polar solvents like heptane and toluene through London dispersion forces. Similarly, the polar ketone group will have strong dipole-dipole interactions with polar aprotic solvents like acetone and ethyl acetate. This combination of compatible interactions is expected to result in high solubility in these solvent classes.

  • Moderate to Good Solubility in Alcohols: In polar protic solvents like ethanol, the solute can act as a hydrogen bond acceptor. However, the energy cost of disrupting the solvent's own hydrogen-bonding network to accommodate the large non-polar part of the solute will likely limit the solubility compared to polar aprotic solvents. As the alkyl chain of the alcohol solvent increases (e.g., isopropanol, butanol), its overall polarity decreases, making it a more compatible solvent for the largely non-polar solute, and solubility is expected to increase.

  • Low Solubility in Highly Polar Protic Solvents: In a solvent like water (or to a lesser extent, methanol), the energy required to break the strong, extensive hydrogen bonds between solvent molecules is not sufficiently compensated by the interactions with the solute. This results in very low solubility.[1]

Conclusion

This technical guide has outlined a systematic and scientifically rigorous approach to determining and understanding the solubility profile of 2,6,8-trimethyl-4-nonanone. By combining a theoretical understanding of the molecule's physicochemical properties with a validated experimental protocol, researchers can generate the reliable data needed for process development, formulation, and safety assessments. The principles and methodologies described herein are broadly applicable to the solubility characterization of other organic compounds, providing a foundational framework for critical decision-making in scientific research and industrial applications.

References

  • Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]

  • National Institutes of Health (NIH). Physics-Based Solubility Prediction for Organic Molecules - PMC. Available from: [Link]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent? Available from: [Link]

  • Scribd. Solubility test for Organic Compounds. Available from: [Link]

  • Cheméo. Chemical Properties of 4-Nonanone, 2,6,8-trimethyl- (CAS 123-18-2). Available from: [Link]

  • University of Toronto. Solubility of Organic Compounds. Available from: [Link]

  • The Good Scents Company. 2,6,8-trimethyl-4-nonanone, 123-18-2. Available from: [Link]

  • PubChem. 2,6,8-Trimethyl-4-nonanone | C12H24O | CID 61057. Available from: [Link]

  • Hydrometal Tech. 5 Criteria for Selecting an Extraction Solvent. Available from: [Link]

  • ResearchGate. Solubility Model to Guide Solvent Selection in Synthetic Process Development. Available from: [Link]

  • Khan Academy. Solubility of organic compounds. Available from: [Link]

  • American Chemical Society. What Factors Are Taken Into Consideration When Selecting a Solvent? Available from: [Link]

  • International Conference on Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8). Available from: [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. Available from: [Link]

  • Wikipedia. Solubility. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Properties of Branched C12 Ketones

For Researchers, Scientists, and Drug Development Professionals Abstract Branched C12 ketones are a class of organic compounds with growing significance in various fields, including specialty chemicals, fragrances, and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched C12 ketones are a class of organic compounds with growing significance in various fields, including specialty chemicals, fragrances, and as intermediates in pharmaceutical synthesis. A thorough understanding of their thermodynamic properties is paramount for process design, reaction engineering, safety analysis, and predicting their environmental fate. However, a significant challenge lies in the scarcity of direct experimental data for these specific molecules. This guide provides a comprehensive framework for navigating this data gap. We will explore a multi-faceted approach that leverages baseline data from linear isomers, robust estimation techniques through group contribution methods, and an in-depth analysis of the structural effects of branching. Furthermore, for applications demanding the highest precision, we will outline advanced experimental protocols for direct measurement. This document is intended to be a practical and authoritative resource for researchers and professionals working with branched C12 ketones.

The Challenge: A Landscape of Limited Experimental Data

The development and optimization of chemical processes involving branched C12 ketones are often hampered by the lack of readily available, high-quality experimental data on their fundamental thermodynamic properties. While extensive databases like the NIST Chemistry WebBook exist, they primarily contain information on more common, linear isomers.[1][2][3][4][5] This data void necessitates a reliable and scientifically sound approach to determine critical parameters such as enthalpy of formation, heat capacity, and vapor pressure for their branched counterparts. This guide will equip the reader with the necessary tools and understanding to address this challenge effectively.

Foundational Knowledge: Leveraging Linear Isomer Data

To understand the impact of branching, it is essential to first establish a baseline. The thermodynamic properties of linear C12 ketones, where available, serve as an invaluable reference point. 2-dodecanone is a linear C12 ketone for which some experimental data has been reported.

Table 1: Experimental Thermodynamic Data for 2-Dodecanone

PropertyValueUnitsSource
Molecular FormulaC12H24O-[5][6]
Molecular Weight184.32 g/mol [5][6]
Normal Boiling Point247°C
Melting Point21°C
Enthalpy of Formation (gas, 298.15 K)-404.3 ± 2.5kJ/mol[5]

This data for the linear isomer provides a crucial starting point from which we can begin to understand and quantify the effects of introducing branching into the carbon chain.

Predictive Power: Group Contribution Methods

In the absence of direct experimental data, group contribution methods (GCMs) offer a powerful and accessible tool for estimating the thermodynamic properties of organic compounds.[7] These methods are founded on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[7] This approach is particularly valuable for comparing isomers, as the differences in their properties can be attributed to the arrangement of these groups.

The Joback Method: A Practical Approach

The Joback method is a widely used first-order GCM that predicts eleven key thermodynamic properties using a set of group contribution values.[7][8][9][10] It assumes no interactions between the groups, which simplifies the calculations significantly.[8][10]

Let's consider the example of 4,4-dimethyl-2-decanone , a branched C12 ketone.

Step 1: Deconstruct the Molecule into Joback Groups

First, the molecular structure is broken down into its constituent groups as defined by the Joback method.

  • -CH3: 3 groups (at positions 1, 4, and 4)

  • -CH2-: 5 groups (at positions 5, 6, 7, 8, and 9)

  • >C<: 1 group (at position 4)

  • >C=O (ketone): 1 group (at position 2)

  • -CH2- (adjacent to ketone): 1 group (at position 3)

Step 2: Sum the Group Contributions for Each Property

Using the established Joback group contribution values (a selection is provided in Table 2), the property of interest is calculated using the corresponding formula.

Table 2: Selected Joback Group Contributions for Ketones and Alkanes

GroupNormal Boiling Point (Tb)Enthalpy of Formation (ΔHf) (gas, 298 K)Heat Capacity (Cp) aHeat Capacity (Cp) b
-CH3 23.58-76.451.95E+01-8.08E-03
-CH2- 22.88-20.92-9.09E-011.05E-02
>CH- 21.7429.87-2.66E+012.04E-02
>C< 18.2582.43-6.53E+013.99E-02
>C=O (ketone) 76.75-133.34.98E+001.05E-02

Source: Adapted from various sources detailing the Joback method.

Example Calculation for Normal Boiling Point (Tb):

Tb (K) = 198 + Σ (Group Contributions)

For 4,4-dimethyl-2-decanone:

  • 3 x (-CH3) = 3 x 23.58 = 70.74

  • 5 x (-CH2-) = 5 x 22.88 = 114.4

  • 1 x (>C<) = 1 x 18.25 = 18.25

  • 1 x (>C=O) = 1 x 76.75 = 76.75

  • 1 x (-CH2-) = 1 x 22.88 = 22.88

Σ (Group Contributions) = 70.74 + 114.4 + 18.25 + 76.75 + 22.88 = 303.02

Tb = 198 + 303.02 = 501.02 K (227.87 °C)

Example Calculation for Enthalpy of Formation (ΔHf):

ΔHf (kJ/mol) = 66.9 + Σ (Group Contributions)

For 4,4-dimethyl-2-decanone:

  • 3 x (-CH3) = 3 x (-76.45) = -229.35

  • 5 x (-CH2-) = 5 x (-20.92) = -104.6

  • 1 x (>C<) = 1 x 82.43 = 82.43

  • 1 x (>C=O) = 1 x (-133.3) = -133.3

  • 1 x (-CH2-) = 1 x (-20.92) = -20.92

Σ (Group Contributions) = -229.35 - 104.6 + 82.43 - 133.3 - 20.92 = -405.74

ΔHf = 66.9 - 405.74 = -338.84 kJ/mol

The Benson Group Increment Theory: A More Refined Approach

The Benson group increment theory is another powerful GCM that often provides higher accuracy than the Joback method.[11][12][13][14] It considers the immediate chemical environment of each group, leading to a more nuanced estimation.[11][12][13][14] However, it requires a more extensive set of group values.

Accuracy and Limitations of Group Contribution Methods

While incredibly useful, it is crucial to acknowledge the limitations of GCMs. The accuracy of the predictions depends on the quality and extent of the experimental data used to derive the group parameters.[8] For the Joback method, deviations for properties like the normal boiling point can be significant for very large or small molecules.[9] The Benson method, while generally more accurate, may lack parameters for less common structural motifs.[11][13] Therefore, these estimations should be considered reliable for preliminary design and comparative studies, but may not be suitable for applications requiring high-precision data.

The Influence of Branching on Thermodynamic Properties

The introduction of branches into an alkane chain has predictable effects on its thermodynamic properties.

  • Boiling Point: Branched isomers typically have lower boiling points than their linear counterparts.[15] This is due to the more compact, spherical shape of branched molecules, which reduces the surface area available for intermolecular van der Waals interactions. Less energy is therefore required to overcome these forces and transition to the vapor phase.

  • Enthalpy of Formation: Generally, branched alkanes are thermodynamically more stable than their linear isomers, meaning they have a more negative (or less positive) enthalpy of formation. This increased stability is attributed to factors such as improved intramolecular van der Waals forces and hyperconjugation.

  • Vapor Pressure: As a consequence of their lower boiling points, branched isomers exhibit higher vapor pressures at a given temperature compared to their linear analogs.

Table 3: Comparison of Experimental Data for 2-Dodecanone (Linear) and Joback Estimations for 4,4-dimethyl-2-decanone (Branched)

Property2-Dodecanone (Linear, Experimental)4,4-dimethyl-2-decanone (Branched, Estimated)
Normal Boiling Point (°C)247227.87
Enthalpy of Formation (gas, 298 K, kJ/mol)-404.3 ± 2.5[5]-338.84

The lower estimated boiling point for the branched isomer is consistent with the expected trend. The less negative estimated enthalpy of formation for the branched isomer compared to the experimental value for the linear isomer may reflect the limitations of the Joback method for this specific structure or indicate that other factors are at play.

For High-Precision Needs: Experimental Determination

When the accuracy of estimation methods is insufficient for a particular application, direct experimental measurement is necessary. The choice of technique depends on the specific property of interest and the physical state of the compound.

Calorimetry for Enthalpy and Heat Capacity
  • Bomb Calorimetry: Used to determine the enthalpy of combustion, from which the enthalpy of formation can be derived.

  • Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry: Employed to measure the heat capacity of liquids and solids as a function of temperature.

Vapor Pressure Measurement for Low-Volatility Compounds

Given that C12 ketones have relatively high boiling points, techniques suitable for low-volatility compounds are required.

  • Knudsen Effusion Method: Measures the rate of mass loss of a substance effusing through a small orifice into a vacuum.

  • Gas Saturation Method: A carrier gas is passed over the substance at a known flow rate until it becomes saturated, and the amount of vaporized substance is then determined.

  • Thermogravimetric Analysis (TGA): Can be used to estimate vapor pressure by measuring the rate of mass loss as a function of temperature.

Decision Workflow for Thermodynamic Property Determination

The following diagram illustrates a logical workflow for researchers needing to determine the thermodynamic properties of a branched C12 ketone.

workflow start Need Thermodynamic Properties of a Branched C12 Ketone search_db Search Authoritative Databases (e.g., NIST WebBook) start->search_db data_found Direct Experimental Data Found? search_db->data_found use_data Use Experimental Data data_found->use_data Yes no_data No Direct Data Available data_found->no_data No estimation Use Group Contribution Methods (e.g., Joback, Benson) no_data->estimation accuracy_ok Is Estimated Accuracy Sufficient for Application? estimation->accuracy_ok use_estimation Use Estimated Values for Preliminary Design & Analysis accuracy_ok->use_estimation Yes experiment Perform Experimental Measurement (e.g., Calorimetry, Vapor Pressure) accuracy_ok->experiment No end High-Precision Data Obtained experiment->end

Caption: Decision workflow for obtaining thermodynamic properties.

Conclusion

The determination of thermodynamic properties for branched C12 ketones requires a strategic and informed approach due to the prevalent lack of direct experimental data. This guide has demonstrated that by combining baseline data from linear isomers with powerful estimation techniques like the Joback and Benson group contribution methods, researchers can obtain reliable values for many critical parameters. Understanding the systematic effects of branching provides a qualitative and semi-quantitative framework for interpreting these estimations. For applications demanding the highest level of accuracy, a suite of advanced experimental techniques is available. By following the outlined workflow, scientists and engineers can confidently navigate the data landscape and make informed decisions in their research and development endeavors.

References

  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1–6), 233-243. [Link]

  • NIST Chemistry WebBook. (n.d.). Ketene. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Ketene. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Methyl Isobutyl Ketone. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 2-Butanone. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Mint ketone. Retrieved from [Link]

  • Wikipedia. (n.d.). Joback method. Retrieved from [Link]

  • Wikipedia. (n.d.). Benson group increment theory. Retrieved from [Link]

  • DDBST. (n.d.). Development of a Group Contribution Method for the Prediction of Normal Boiling Points of Non-electrolyte Organic Compounds. Retrieved from [Link]

  • Kolská, Z., Růžička, V., & Zábranský, M. (2012). Group Contribution Methods for Estimation of Selected Physico-Chemical Properties of Organic Compounds. In IntechOpen. [Link]

  • Wikipedia. (n.d.). Group-contribution method. Retrieved from [Link]

  • Pankow, J. F. (2008). SIMPOL.1: a simple group contribution method for predicting vapor pressures and enthalpies of vaporization of multifunctional organic compounds. Atmospheric Chemistry and Physics, 8(10), 2773-2796. [Link]

  • Grokipedia. (n.d.). Benson group increment theory. Retrieved from [Link]

  • Alchetron. (2024, September 29). Benson group increment theory. Retrieved from [Link]

  • Marrero, J., & Gani, R. (2022). Using Two Group-Contribution Methods to Calculate Properties of Liquid Compounds Involved in the Cyclohexanone Production Operations. Applied Sciences, 12(23), 12069. [Link]

  • ResearchGate. (n.d.). A new group contribution method for estimating melting and boiling points of organic compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2025, October 7). Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Dodecanone (CAS 6175-49-1). Retrieved from [Link]

  • ResearchGate. (n.d.). Re-tooling Benson's Group Additivity Method for Estimation of the Enthalpy of Formation of Free Radicals: C/H and C/H/O Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Heat of formation group additivity. Retrieved from [Link]

  • Kolská, Z., Růžička, V., & Zábranský, M. (2005). Estimation of the Enthalpy of Vaporization and the Entropy of Vaporization for Pure Organic Compounds at 298.15 K and at Normal Boiling Temperature by a Group Contribution Method. Industrial & Engineering Chemistry Research, 44(23), 9075-9086. [Link]

  • ResearchGate. (n.d.). A group contribution model for determining the vaporization enthalpy of organic compounds at the standard reference temperature of 298 K. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-Dodecanone (CAS 6064-27-3). Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 2-Dodecanone. Retrieved from [Link]

  • EgiChem | Tools. (n.d.). Properties Estimation with the Joback method. Retrieved from [Link]

  • Stenutz. (n.d.). 2-dodecanone. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2,6,8-Trimethyl-4-nonanone as a Low-Viscosity Equilibrium Modifier in Liquid-Liquid Extraction Workflows

Executive Summary In the fields of hydrometallurgy and pharmaceutical drug development, the efficient removal and recovery of transition metals (e.g., copper, iron, palladium) from aqueous streams is a critical unit oper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of hydrometallurgy and pharmaceutical drug development, the efficient removal and recovery of transition metals (e.g., copper, iron, palladium) from aqueous streams is a critical unit operation. Liquid-Liquid Extraction (LLE) utilizing chelating extractants is the industry standard. However, the thermodynamic stability of these metal-ligand complexes often hinders the subsequent stripping phase. This application note details the use of 2,6,8-trimethyl-4-nonanone (also known as isobutyl heptyl ketone) as a highly effective, low-viscosity equilibrium modifier[1]. By integrating this bulky aliphatic ketone into the organic phase, scientists can optimize phase separation kinetics, minimize settler unit sizes, and maximize net metal transfer.

Mechanistic Principles & Causality

The Thermodynamic Challenge: Strong extractants, such as orthohydroxyarylaldoximes, exhibit an exceptionally high affinity for transition metals. While this ensures near-complete extraction from the aqueous feed, it creates a thermodynamic sink. Stripping the metal back into an aqueous phase for recovery typically requires dangerously high acid concentrations.

The Modifier's Role: 2,6,8-trimethyl-4-nonanone acts as a thermodynamic equilibrium modifier. The carbonyl oxygen of the ketone forms hydrogen bonds with the phenolic proton of the aldoxime extractant. This interaction slightly weakens the extractant's binding affinity for the metal, shifting the equilibrium to allow for efficient metal release during the acidic stripping phase[1]. Beyond metals, this mechanism makes it highly effective as a diluent and modifier in the extraction of phenols and organic acids from dilute aqueous solutions[2].

The Kinetic & Viscosity Advantage: Traditional ester-based modifiers, such as 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB), possess relatively high viscosities (e.g., ~5.3 cP)[1]. High viscosity in the organic phase impedes mass transfer and prolongs the coalescence of droplets during phase separation. 2,6,8-trimethyl-4-nonanone has a significantly lower viscosity (~2.4 cP)[1]. This physical property directly causes faster phase separation (primary break time), allowing for the design of smaller settler units and increasing overall throughput.

Physicochemical & Performance Data

The following table summarizes the comparative advantages of 2,6,8-trimethyl-4-nonanone against a standard industry modifier, highlighting the quantitative parameters that dictate solvent choice[1].

Parameter2,6,8-Trimethyl-4-nonanoneTXIB (Standard Modifier)
Chemical Class Branched Aliphatic KetoneAliphatic Ester
Viscosity (at 25°C) ~2.4 cP~5.3 cP
Flash Point >141°F>141°F
Molar Ratio (Modifier:Extractant) 0.05 to 2.00.05 to 2.0
Phase Separation Kinetics Accelerated (<90s break time)Baseline (>120s break time)
Net Metal Transfer HighModerate
Experimental Workflow

The diagram below illustrates the continuous LLE workflow, emphasizing the cyclic nature of the organic phase containing the extractant and the 2,6,8-trimethyl-4-nonanone modifier.

LLE_Workflow AqFeed Aqueous Feed (Metal Ions) Mixer Extraction Stage (Mixer-Settler) AqFeed->Mixer Aqueous In OrgPhase Organic Phase (Extractant + Modifier) OrgPhase->Mixer Organic In LoadedOrg Loaded Organic (Metal Complex) Mixer->LoadedOrg Phase Separation Raffinate Aqueous Raffinate (Depleted) Mixer->Raffinate Waste Stream StripStage Stripping Stage (Acidic Contact) LoadedOrg->StripStage Transfer StripStage->OrgPhase Solvent Recycle RecoveredMetal Aqueous Strip (Concentrated Metal) StripStage->RecoveredMetal Metal Release

LLE workflow demonstrating metal extraction, phase separation, and solvent recycle.

Detailed Experimental Protocols

These self-validating protocols are designed for laboratory-scale mixer-settler simulations to evaluate the efficacy of the modified organic phase.

Protocol 1: Formulation of the Low-Viscosity Organic Phase Objective: Prepare a thermodynamically balanced organic extraction phase.

  • Select a highly refined aliphatic hydrocarbon diluent (e.g., Shellsol D70 or equivalent).

  • Dissolve the primary extractant, 5-nonylsalicylaldoxime, into the diluent to achieve a final concentration of 1.76 M[1].

  • Add 2,6,8-trimethyl-4-nonanone to the mixture to reach a concentration of 1.88 M (approximately 346 g/L)[1].

  • Agitate the mixture at 25°C using a magnetic stirrer until optically clear and homogenous. Validation Check: Measure the dynamic viscosity of the formulated organic phase using a Brookfield viscometer (Spindle #18 at 60 RPM, 25°C). The target viscosity should be approximately 2.4 cP[1]. If the viscosity exceeds 3.0 cP, verify the purity of the modifier and the absence of moisture.

Protocol 2: Extraction Stage (Mixer-Settler Simulation) Objective: Transfer target metal ions from the aqueous feed to the organic phase.

  • Prepare a synthetic aqueous feed containing the target transition metal. For copper simulation, dissolve Cu(II) sulfate to achieve 35 g/L Cu, and adjust to pH 2.0 using sulfuric acid[1].

  • In a separatory funnel or laboratory mixer-settler unit, combine the organic phase (from Protocol 1) and the aqueous feed at an Organic-to-Aqueous (O/A) volumetric ratio of 1:1[1].

  • Agitate vigorously for exactly 2 minutes. Causality: This specific timeframe maximizes the interfacial surface area, ensuring thermodynamic equilibrium is reached without causing unbreakable emulsions.

  • Cease agitation and immediately begin timing the phase separation. Validation Check: Record the primary break time (the time required for a distinct, clear interface to form between the organic and aqueous layers). A break time of <90 seconds confirms the kinetic advantage of the low-viscosity modifier.

Protocol 3: Stripping Stage and Mass Balance Objective: Recover the metal from the loaded organic phase and regenerate the solvent.

  • Isolate the loaded organic phase from the separatory funnel, discarding or storing the aqueous raffinate.

  • Prepare a highly acidic aqueous strip solution (e.g., 160 g/L sulfuric acid in deionized water)[1].

  • Contact the loaded organic phase with the strip solution at an O/A ratio of 1:1.

  • Agitate vigorously for 2 minutes, then allow the phases to separate.

  • Isolate the aqueous strip solution. Validation Check: Quantify the metal concentration in both the aqueous raffinate (from Protocol 2) and the final aqueous strip solution using Atomic Absorption Spectroscopy (AAS). Calculate the net metal transfer. A successful extraction will show >90% metal recovery in the strip solution, validating the equilibrium-shifting capability of 2,6,8-trimethyl-4-nonanone.

References
  • Title: Low viscosity copper solvent extraction reagent formulations (US Patent US20040126291A1)
  • Title: Investigation Of Selected Potential Environmental Contaminants Ketonic Solvents Final Report Source: U.S. Environmental Protection Agency (EPA) National Service Center for Environmental Publications URL: [Link]

  • Title: Separation of Phenols from Dilute Aqueous Solution by Use of Tri-o-Octyl Phosphine Oxide as Extractant Source: Separation Science and Technology (Taylor & Francis) URL: [Link]

Sources

Application

Advanced Application Note: Synthesis and Validation of 2,6,8-Trimethyl-4-nonanol

Executive Summary 2,6,8-Trimethyl-4-nonanol is a highly branched, hydrophobic secondary alcohol utilized extensively as a precursor in the synthesis of specialized nonionic surfactants (e.g., the TERGITOL™ TMN series) an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6,8-Trimethyl-4-nonanol is a highly branched, hydrophobic secondary alcohol utilized extensively as a precursor in the synthesis of specialized nonionic surfactants (e.g., the TERGITOL™ TMN series) and as a fine chemical intermediate in fragrance formulations[1][2]. The most chemoselective and efficient laboratory-scale method for its synthesis is the reduction of its corresponding ketone, 2,6,8-trimethyl-4-nonanone[3].

This application note provides a comprehensive, self-validating protocol utilizing sodium borohydride (NaBH₄) as the reducing agent. It details the mechanistic rationale, step-by-step methodology, and analytical validation required for high-yield synthesis, tailored for researchers in chemical synthesis and drug development.

Physicochemical Properties

Understanding the physical properties of the starting material and target product is critical for designing effective phase separation and purification strategies.

PropertyStarting Material (Ketone)Target Product (Alcohol)
Chemical Name 2,6,8-Trimethyl-4-nonanone2,6,8-Trimethyl-4-nonanol
CAS Number 123-18-2123-17-1
Molecular Formula C₁₂H₂₄OC₁₂H₂₆O
Molecular Weight 184.32 g/mol 186.34 g/mol
Boiling Point ~218-219 °C~225 °C
Physical State (25°C) Colorless liquidColorless liquid
Solubility Soluble in organic solvents; insoluble in waterSoluble in organic solvents; limited water solubility

Data compiled from authoritative chemical databases[2][4][5].

Mechanistic Rationale & Reagent Selection

The transformation of 2,6,8-trimethyl-4-nonanone to 2,6,8-trimethyl-4-nonanol requires the net addition of dihydrogen across the carbonyl π-bond. Every reagent choice in this protocol is dictated by specific mechanistic causality:

  • Reducing Agent (NaBH₄): Sodium borohydride is selected over lithium aluminum hydride (LiAlH₄) due to its mild nature, high chemoselectivity for ketones over other functional groups, and critical compatibility with protic solvents[6][7].

  • Solvent (Methanol): The reduction is performed in methanol rather than an aprotic solvent. Methanol not only solubilizes the hydrophobic ketone but actively participates in the reaction mechanism. Following the nucleophilic attack of the hydride on the electrophilic carbonyl carbon, the solvent protonates the resulting alkoxide, forming the alcohol product and a tetraalkoxyborate intermediate[8].

  • Temperature Control (0–5 °C): NaBH₄ can react competitively with methanol to liberate hydrogen gas. Conducting the initial addition at low temperatures suppresses this side reaction, ensuring the hydride is efficiently transferred to the ketone substrate[6].

Mechanism Ketone 2,6,8-Trimethyl-4-nonanone (Electrophilic Carbonyl) Intermediate Alkoxide / Borate Complex Intermediate Ketone->Intermediate Nucleophilic Attack Hydride NaBH4 in Methanol (Hydride Donor) Hydride->Intermediate Product 2,6,8-Trimethyl-4-nonanol (Secondary Alcohol) Intermediate->Product Protonation Quench Aqueous HCl Quench (Hydrolysis) Quench->Product

Caption: Reaction mechanism for the NaBH4 reduction of 2,6,8-trimethyl-4-nonanone.

Experimental Protocol: Synthesis Workflow

This protocol is designed as a self-validating system; each phase includes observational checkpoints to ensure reaction integrity.

Materials Required
  • 2,6,8-Trimethyl-4-nonanone: 1.0 equivalent (~50 mmol, 9.2 g)

  • Sodium borohydride (NaBH₄): 0.5 equivalents (~25 mmol, 0.95 g). Note: 1 mole of NaBH₄ provides 4 moles of hydride, so 0.5 eq provides a 2x theoretical excess to account for solvent quenching[9].

  • Methanol: Anhydrous, 50 mL

  • Hydrochloric Acid (HCl): 1M Aqueous Solution

  • Dichloromethane (DCM): For extraction

  • Anhydrous Magnesium Sulfate (MgSO₄): Drying agent

Step-by-Step Procedure
  • Substrate Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9.2 g of 2,6,8-trimethyl-4-nonanone in 50 mL of methanol.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: This prevents thermal runaway and minimizes NaBH₄ degradation by the protic solvent[6].

  • Hydride Addition: Weigh 0.95 g of NaBH₄. Add the solid portion-wise over 15–20 minutes. Checkpoint: A mild effervescence (H₂ gas evolution) will be observed. Do not add the next portion until the effervescence from the previous addition has subsided.

  • Reaction Propagation: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 1.5 to 2 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. Checkpoint: The reaction is complete when the higher Rf spot (ketone) disappears and is replaced by a lower Rf spot (polar alcohol)[6][8].

  • Quenching: Return the flask to the ice bath. Slowly add 20 mL of 1M HCl dropwise. Causality: The acid neutralizes excess hydride (releasing H₂) and hydrolyzes the tetraalkoxyborate complex to liberate the free alcohol[6]. Stir for 15 minutes.

  • Extraction & Workup: Transfer the mixture to a separatory funnel. Add 50 mL of deionized water and extract with 3 x 40 mL of DCM. The organic layer (bottom layer) contains the hydrophobic product.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, and filter. Remove the DCM using a rotary evaporator under reduced pressure to yield the crude 2,6,8-trimethyl-4-nonanol as a clear liquid.

  • Purification: Purify the crude liquid via vacuum distillation to obtain the analytically pure product.

Workflow Step1 1. Dissolution Ketone in MeOH (0-5°C) Step2 2. Reduction Portion-wise NaBH4 Step1->Step2 Step3 3. Monitoring TLC Validation Step2->Step3 Step4 4. Quenching 1M HCl Addition Step3->Step4 Step5 5. Extraction DCM / H2O Partitioning Step4->Step5 Step6 6. Purification Vacuum Distillation Step5->Step6

Caption: Sequential experimental workflow for the synthesis and isolation of 2,6,8-trimethyl-4-nonanol.

Analytical Validation

To ensure the scientific integrity of the synthesized 2,6,8-trimethyl-4-nonanol, the following analytical techniques must be employed to validate the chemical transformation:

  • FT-IR Spectroscopy: Confirm the complete disappearance of the strong carbonyl (C=O) stretching frequency at ~1715 cm⁻¹ and the appearance of a broad hydroxyl (O-H) stretching band at ~3300–3400 cm⁻¹[10].

  • ¹H NMR (CDCl₃): Verify the disappearance of the α-protons adjacent to the carbonyl and the emergence of a new multiplet at ~3.5–3.8 ppm, which corresponds to the methine proton (CH-OH) attached to the newly formed hydroxyl-bearing carbon.

  • GC-MS: Confirm the molecular ion peak or expected fragmentation pattern for the target alcohol (MW = 186.34) versus the starting ketone (MW = 184.32)[2][11].

Sources

Method

gas chromatography protocols for measuring isobutyl heptyl ketone

An Application Guide: Quantitative Analysis of Isobutyl Heptyl Ketone Utilizing Capillary Gas Chromatography with Flame Ionization Detection Abstract This comprehensive application note details a robust and validated pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide: Quantitative Analysis of Isobutyl Heptyl Ketone Utilizing Capillary Gas Chromatography with Flame Ionization Detection

Abstract

This comprehensive application note details a robust and validated protocol for the quantitative determination of isobutyl heptyl ketone using gas chromatography with flame ionization detection (GC-FID). Designed for researchers, quality control analysts, and drug development professionals, this guide provides a foundational methodology explaining the causality behind experimental choices, from stationary phase selection to detector parameters. It outlines a self-validating system incorporating system suitability checks, calibration, and quality control measures to ensure data integrity and trustworthiness.

Introduction: The Analytical Imperative for Isobutyl Heptyl Ketone

Isobutyl heptyl ketone (IUPAC name: 2,6-Dimethyl-4-heptanone), a higher molecular weight ketone, serves as a crucial intermediate and solvent in various industrial applications, including pharmaceuticals and specialty chemicals. Its presence, purity, and concentration are critical quality attributes that can influence reaction kinetics, final product purity, and safety profiles. Consequently, a reliable and accurate analytical method for its quantification is paramount.

Gas chromatography (GC) is the premier technique for analyzing volatile and semi-volatile organic compounds such as ketones.[1][2] Its high resolving power separates the target analyte from a complex sample matrix, while the Flame Ionization Detector (FID) provides high sensitivity and a wide linear range for organic compounds, making it an ideal combination for this application.[3][4] This document provides a detailed protocol grounded in established chromatographic principles to ensure precise and reproducible results.

Principle of the Method: Chromatographic Separation and Detection

The methodology is based on the principles of gas-liquid chromatography. A liquid sample containing isobutyl heptyl ketone is injected into a heated inlet, where it is vaporized.[1] A chemically inert carrier gas (the mobile phase) transports the vaporized sample onto a capillary column. The inner wall of this column is coated with a liquid stationary phase.

Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases.[5] Compounds with higher volatility (lower boiling points) and less affinity for the stationary phase travel through the column faster. Isobutyl heptyl ketone, being a polar compound, requires a stationary phase of similar polarity to promote interaction and achieve effective separation from non-polar impurities.[6][7][8] After eluting from the column, the separated components enter the Flame Ionization Detector (FID). In the FID, the organic molecules are pyrolyzed in a hydrogen-air flame, producing ions that generate a measurable electrical current directly proportional to the mass of carbon entering the detector.[4] This signal is then processed to generate a chromatogram, where the peak area corresponds to the concentration of the analyte.

Instrumentation, Reagents, and Materials

Instrumentation
  • Gas Chromatograph: A system equipped with a split/splitless injector, programmable oven, and a Flame Ionization Detector (e.g., Agilent 8890 GC, Shimadzu GC-2010 Plus, or equivalent).

  • Data Acquisition System: Chromatography data software for instrument control, data acquisition, and processing.

Reagents and Chemicals
  • Isobutyl Heptyl Ketone (2,6-Dimethyl-4-heptanone): Analytical standard, >99% purity.

  • Solvent: High-purity, GC-grade solvent such as Dichloromethane or Hexane. The choice of solvent is critical and should effectively dissolve the analyte without interfering with its detection.[9]

  • Carrier Gas: Helium (He) or Nitrogen (N₂), ultra-high purity grade (99.999%).

  • FID Gases: Hydrogen (H₂) and compressed air, high purity.

Consumables
  • GC Capillary Column: A polar stationary phase is recommended for ketones.[6][10] A Polyethylene Glycol (PEG) phase, commonly known as a "WAX" column, is an excellent choice.

    • Recommended Column: Agilent DB-WAX, Restek Stabilwax, or equivalent (30 m length x 0.25 mm I.D. x 0.25 µm film thickness). The 0.25 mm internal diameter offers a good balance between efficiency and sample capacity.[6][8]

  • Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.

  • Syringe: 10 µL GC autosampler syringe.

  • Volumetric Flasks and Pipettes: Class A, for standard and sample preparation.

Detailed Analytical Protocol

This protocol provides optimized GC parameters for the analysis. However, minor adjustments may be necessary depending on the specific instrumentation and sample matrix.[11]

GC Operating Conditions

The instrumental parameters are summarized in the table below for quick reference.

ParameterRecommended SettingRationale
GC Column Polar "WAX" type (e.g., DB-WAX), 30 m x 0.25 mm I.D., 0.25 µm film thicknessKetones are polar compounds; a polar stationary phase provides optimal retention and peak shape through dipole-dipole interactions.[6][7][8]
Injector Split/Splitless InletProvides flexibility for different sample concentrations.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte and solvent without causing thermal degradation.
Injection Mode Split (50:1 ratio)Prevents column overloading for moderately concentrated samples, ensuring sharp, symmetrical peaks. The ratio can be adjusted for trace analysis (lower split) or high concentration samples (higher split).[12]
Injection Volume 1.0 µLStandard volume for capillary GC, providing sufficient analyte for detection while minimizing potential for peak distortion.
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.0 mL/min (Constant Flow Mode)Optimal flow rate for a 0.25 mm I.D. column, balancing analysis speed and separation efficiency.
Oven Temperature Program Initial: 80 °C, hold for 2 minutesRamp: 15 °C/min to 220 °CFinal Hold: Hold at 220 °C for 5 minutesThe initial hold allows for focusing of the analyte at the head of the column. The temperature ramp effectively separates the analyte from earlier and later eluting impurities. The final hold ensures all components are eluted.
Detector Flame Ionization Detector (FID)Highly sensitive to organic compounds containing carbon, providing a robust and linear response.[4]
Detector Temperature 280 °CMust be set higher than the final oven temperature to prevent condensation of analytes in the detector.
FID Gas Flows Hydrogen: 30 mL/minAir: 300 mL/minMakeup (He): 25 mL/minThese are typical flow rates for optimal FID sensitivity and stability. Refer to the instrument manufacturer's guide for specific recommendations.
Standard and Sample Preparation

4.2.1 Preparation of Stock Standard Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of isobutyl heptyl ketone standard into a 25 mL Class A volumetric flask.

  • Record the exact weight.

  • Dissolve and dilute to the mark with the chosen solvent (e.g., Dichloromethane).

  • Calculate the exact concentration in µg/mL.

4.2.2 Preparation of Calibration Standards

  • Prepare a series of at least five calibration standards by serially diluting the stock solution with the solvent.

  • A suggested concentration range is 10, 25, 50, 100, and 250 µg/mL. This range should bracket the expected concentration of the unknown samples.

4.2.3 Preparation of Sample Solution

  • Accurately weigh or pipette a known amount of the sample into a volumetric flask.

  • Dilute with the solvent to a final concentration estimated to be within the calibration range.

  • If the sample contains particulates, filter it through a 0.45 µm PTFE syringe filter before transferring it to a GC vial.[1]

Experimental Workflow: Step-by-Step
  • Instrument Setup: Turn on the GC and data system. Set the instrument parameters as detailed in Table 1 and allow the system to equilibrate until a stable baseline is achieved.

  • Sequence Setup: Program the instrument's sequence table. A typical sequence should include:

    • Solvent blank injections (to ensure no system contamination).

    • Calibration standards (from lowest to highest concentration).

    • A mid-level calibration standard reinjected as a Quality Control (QC) check.

    • Unknown sample injections (bracketed by QC checks for long runs).

  • Injection: Load the prepared vials into the autosampler tray. Begin the sequence.

  • Data Acquisition: Monitor the data acquisition in real-time to ensure proper chromatography. The expected retention time for isobutyl heptyl ketone should be consistent across runs.

  • Data Processing: After the sequence is complete, integrate the peak corresponding to isobutyl heptyl ketone. Ensure consistent baseline integration for all chromatograms.

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard Prepare Stock & Calibration Standards Inject Inject Samples via Autosampler Standard->Inject Sample Prepare & Dilute Unknown Sample Sample->Inject GC GC System Setup (Table 1 Parameters) Separate Chromatographic Separation in Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Calculate Calculate Sample Concentration Integrate->Calculate Calibrate->Calculate Report Final Report Calculate->Report

Caption: Overall workflow for GC analysis of isobutyl heptyl ketone.

Data Analysis and Quantification

  • Calibration Curve: Plot the peak area (y-axis) of the isobutyl heptyl ketone standard versus its concentration (x-axis).

  • Linear Regression: Perform a linear regression analysis on the calibration data. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.[13]

  • Quantification: Use the equation of the line (y = mx + c) derived from the calibration curve to calculate the concentration of isobutyl heptyl ketone in the unknown samples based on their measured peak areas. Account for the initial sample weight and dilution factor to determine the final concentration in the original sample.

Trustworthiness: A Self-Validating System

To ensure the reliability of results, the protocol must be validated.[2] Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[14][15]

  • Specificity: The method's ability to uniquely identify the analyte. This is confirmed by observing a single, well-resolved peak for isobutyl heptyl ketone at a consistent retention time, free from interference from other components in the sample matrix.[13]

  • Linearity: Assessed by the calibration curve. A correlation coefficient (r²) of ≥ 0.999 over the defined range demonstrates linearity.[13]

  • Accuracy: Determined through recovery studies. A sample matrix is spiked with a known amount of analyte standard and analyzed. The percentage recovery should typically be within 98-102%.[13][15]

  • Precision: The closeness of repeated measurements. It is evaluated at two levels:

    • Repeatability (Intra-day Precision): Multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day Precision): Analysis performed by a different analyst on a different day. The Relative Standard Deviation (RSD) for precision should typically be less than 2%.[13]

  • System Suitability: Before sample analysis, a system suitability test must be performed by injecting a mid-level standard multiple times. The RSD of the peak area and retention time should be within established limits (e.g., <2%) to confirm the system is ready for analysis.

GC_Principle cluster_system Gas Chromatography System cluster_separation Separation Principle Injector Heated Injector (Vaporization) Column Capillary Column (Stationary Phase) Injector->Column Carrier Gas (Mobile Phase) Detector FID Detector (Signal Generation) Column->Detector A_node Detector->A_node Separated Analytes Elute Sequentially B_node Detector->B_node Separated Analytes Elute Sequentially C_node Detector->C_node Separated Analytes Elute Sequentially A B C

Caption: Principle of GC separation and detection.

Conclusion

The gas chromatography method detailed in this application note provides a reliable, robust, and accurate system for the quantification of isobutyl heptyl ketone. By adhering to the specified protocols for instrumentation, sample preparation, and data analysis, and by implementing the principles of method validation, laboratories can ensure the generation of high-quality, trustworthy data suitable for research, development, and quality control applications.

References

  • GC Sample Prep for VOC Environmental Analysis. Teledyne Labs. [Link]

  • A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI. [Link]

  • Sample preparation GC-MS. SCION Instruments. [Link]

  • A Guide to GC Sample Preparation. ILT - Integrated Liner Technologies. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. Environics. [Link]

  • Assay analysis by Gas Chromatography with Flame Ionization Detection (GC-FID). Lab Alley. [Link]

  • How to Optimize Key Variables in GC Analysis: Sample Introduction. LCGC International. [Link]

  • A Review on GC-MS and Method Development and Validation. Impactfactor. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Applied Pharmaceutics. [Link]

  • Method Development and Validation of Gas Chromatography. International Journal of Pharmaceutical Sciences. [Link]

Sources

Application

Advanced Application Note: 2,6,8-Trimethyl-4-nonanone as a Sterically Hindered Intermediate in Organic Synthesis

Executive Summary 2,6,8-Trimethyl-4-nonanone (TMN) is a highly branched, C12 aliphatic ketone that serves as a critical building block in advanced organic synthesis[1][2]. Due to its unique steric profile and lipophilici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6,8-Trimethyl-4-nonanone (TMN) is a highly branched, C12 aliphatic ketone that serves as a critical building block in advanced organic synthesis[1][2]. Due to its unique steric profile and lipophilicity, TMN is heavily utilized in the development of specialty surfactants, synthetic lubricants, and complex fragrance molecules[2][3]. This application note provides researchers and drug development professionals with a mechanistic understanding of TMN's reactivity, alongside self-validating protocols for its transformation into high-value derivatives.

Physicochemical Profiling & Structural Significance

The chemical behavior of TMN is dictated by its nine-carbon backbone and three methyl substituents at the 2-, 6-, and 8-positions[3]. The methyl group at the 6-position, combined with the bulky isobutyl and heptyl-derived chains, introduces significant steric hindrance around the carbonyl carbon[1]. This hindrance necessitates specific catalytic and thermodynamic conditions to drive nucleophilic additions and reductions effectively, preventing unwanted enolization or side reactions.

Table 1: Physicochemical Properties of 2,6,8-Trimethyl-4-nonanone
PropertyValueClinical/Synthetic Relevance
CAS Number 123-18-2Unique identifier for procurement and regulatory tracking[3].
Molecular Formula C12H24ODefines the C12 branched ketone class[1].
Molecular Weight 184.32 g/mol Essential for precise stoichiometric calculations[2].
LogP 3.8 – 4.01High lipophilicity; mandates the use of non-polar or aprotic solvents during synthesis[2][4].
Solubility Soluble in alcohols/ethers; Insoluble in waterDictates biphasic reaction setups and aqueous workup/extraction protocols[3].

Strategic Utility in Organic Synthesis (Mechanistic Insights)

TMN's primary utility lies in its role as a precursor. The carbonyl group acts as an electrophilic center, though its accessibility is heavily modulated by the adjacent branched chains[1].

  • Catalytic Hydrogenation (Reduction): The most industrially significant reaction of TMN is its reduction to 2,6,8-trimethyl-4-nonanol[1][5]. This secondary alcohol is a highly valued surfactant, flotation agent, and fragrance base[5].

  • Nucleophilic Addition (Grignard/Organolithium): Synthesizing tertiary alcohols from TMN requires highly reactive, unhindered nucleophiles. Bulky nucleophiles often fail due to the steric shielding of the carbonyl[1].

  • Oxidative Cleavage: Under harsh oxidative conditions (e.g., KMnO₄ or CrO₃), the ketone can be cleaved to yield a mixture of smaller branched carboxylic acids used as intermediates[1].

Workflow Visualization: Synthetic Pathways of TMN

G TMN 2,6,8-Trimethyl-4-nonanone (TMN) Reduction Catalytic Hydrogenation (Pd/C, H2) TMN->Reduction H2 / Catalyst Grignard Nucleophilic Addition (R-MgX) TMN->Grignard Grignard Reagent Oxidation Oxidative Cleavage (KMnO4) TMN->Oxidation Strong Oxidant Nonanol 2,6,8-Trimethyl-4-nonanol (Surfactants/Fragrances) Reduction->Nonanol TertAlcohol Branched Tertiary Alcohols (Specialty Lubricants) Grignard->TertAlcohol Acids Branched Carboxylic Acids (Intermediates) Oxidation->Acids

Caption: Primary synthetic pathways utilizing 2,6,8-Trimethyl-4-nonanone as a chemical intermediate.

Validated Experimental Protocols

To ensure reproducibility and self-validation, the following protocols detail the operational parameters and the underlying causality for each synthetic choice.

Protocol A: Catalytic Hydrogenation of TMN to 2,6,8-Trimethyl-4-nonanol
  • Objective: High-yield reduction of the sterically hindered ketone to its corresponding secondary alcohol.

  • Causality of Choices:

    • Catalyst: Palladium on Carbon (Pd/C) is selected over standard metal hydrides (like NaBH₄) for industrial scale-up due to easier workup, higher turnover numbers, and avoidance of boron-containing byproducts[1][5].

    • Solvent: Absolute ethanol is used to ensure complete dissolution of the lipophilic TMN while maintaining compatibility with the Pd/C catalyst[5].

    • Thermodynamics: Elevated hydrogen pressure (50 psi) and moderate heating (40°C) are required to overcome the activation energy barrier imposed by the steric bulk surrounding the C4 carbonyl[1].

Step-by-Step Methodology:

  • Preparation: In a rigorously dried, pressure-rated hydrogenation reactor, dissolve 10.0 g (54.2 mmol) of 2,6,8-trimethyl-4-nonanone in 100 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C catalyst.

    • Self-Validation Check: Ensure the system is purged with nitrogen three times prior to introducing hydrogen to prevent autoignition of the catalyst in the presence of solvent vapors.

  • Reaction Execution: Pressurize the reactor with H₂ gas to 50 psi. Heat the mixture to 40°C under vigorous mechanical stirring (800 rpm) to maximize the gas-liquid-solid interfacial area.

  • Monitoring: Monitor the hydrogen uptake. The reaction is typically complete when pressure stabilizes (approx. 4-6 hours).

  • Workup: Vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Critical Safety Step: Do not let the Celite pad run dry while washing with ethanol to avoid catalyst fires.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2,6,8-trimethyl-4-nonanol[5]. Purify via vacuum distillation if >98% purity is required.

Protocol B: Grignard Addition for Branched Tertiary Alcohols
  • Objective: Synthesis of highly branched tertiary alcohols via the addition of an alkylmagnesium halide.

  • Causality of Choices:

    • Reagent: Methylmagnesium bromide (MeMgBr) is preferred. Larger Grignard reagents (e.g., isopropylmagnesium bromide) often fail due to severe steric clash with the 2,6,8-trimethyl groups, leading to enolization (deprotonation) rather than nucleophilic addition.

    • Solvent: Anhydrous diethyl ether is mandatory to stabilize the Grignard reagent via coordination.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under an argon atmosphere.

  • Reagent Loading: Add 60 mmol of MeMgBr (typically a 3.0 M solution in diethyl ether) to the flask. Cool the system to 0°C using an ice-water bath.

  • Addition: Dissolve 50 mmol (9.2 g) of TMN in 20 mL of anhydrous diethyl ether. Add this solution dropwise via the addition funnel over 30 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes side reactions.

  • Reflux: Once addition is complete, remove the ice bath and gently reflux the mixture for 2 hours to drive the sterically hindered addition to completion.

  • Quenching: Cool the reaction to 0°C and slowly quench with 30 mL of saturated aqueous ammonium chloride (NH₄Cl).

    • Self-Validation Check: The formation of a white precipitate (magnesium salts) that subsequently dissolves into the aqueous layer indicates successful quenching.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer twice with 20 mL of diethyl ether. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the tertiary alcohol.

Analytical Validation and Monitoring

For real-time reaction monitoring and purity assessment of TMN and its derivatives, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard[4].

  • Stationary Phase: A standard C18 column or a specialized Newcrom R1 column is highly effective for retaining this lipophilic compound[4].

  • Mobile Phase: Isocratic elution using Acetonitrile (MeCN) and Water.

  • Additive: 0.1% Phosphoric acid is used for UV detection. If the method requires Mass Spectrometry (MS) compatibility, phosphoric acid must be replaced with 0.1% Formic acid[4].

  • Detection: Due to the lack of strong chromophores on the aliphatic chain, UV detection at low wavelengths (e.g., 210 nm) or Refractive Index (RI) detection is necessary. Mass spectrometry (ESI+) provides definitive molecular weight confirmation[4].

References

  • [2] National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 61057, 2,6,8-Trimethyl-4-nonanone. Retrieved from:[Link]

  • [4] SIELC Technologies. 2,6,8-Trimethyl-4-nonanone HPLC Applications. Retrieved from:[Link]

Sources

Method

In Vivo Exposure Modeling of Trimethyl Nonanone Aerosols: Protocols for Inhalation Toxicology and ADMET Read-Across

Introduction & Mechanistic Background 2,6,8-Trimethyl-4-nonanone (TMN, Isobutyl heptyl ketone, CAS 123-18-2) is a C12 branched aliphatic ketone widely utilized as a solvent in aerosol coatings and consumer spray products...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

2,6,8-Trimethyl-4-nonanone (TMN, Isobutyl heptyl ketone, CAS 123-18-2) is a C12 branched aliphatic ketone widely utilized as a solvent in aerosol coatings and consumer spray products[1],[2]. Because it is frequently aerosolized during consumer use, assessing its inhalation toxicity profile is critical for regulatory compliance under frameworks like the EPA High Production Volume (HPV) Challenge Program and REACH.

While TMN exhibits a generally low order of acute systemic toxicity—with oral and dermal LD50 values exceeding 8400 mg/kg and 9000 mg/kg, respectively—its inhalation profile presents specific localized hazards[3]. Historical in vivo assessments demonstrate that while a 4-hour exposure to substantially saturated TMN vapor causes no mortality, an 8-hour exposure results in significant lethality (2/6 rats) driven by direct pulmonary damage and marked lung congestion[3].

Understanding the inhalation pharmacokinetics of TMN is also critical for Structure-Activity Relationship (SAR) read-across models. Structurally, TMN possesses an extra branched methyl group at the 6-position compared to unbranched analogs. This structural alert introduces an additional hydroxylation biotransformation pathway, which significantly alters its metabolic similarity score (MSS) in predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling[4],[5].

Table 1: Physicochemical and Toxicological Profile of TMN
ParameterValue / OutcomeReference
Chemical Identity 2,6,8-Trimethyl-4-nonanone (CAS 123-18-2)[3]
Oral Toxicity (Rat LD50) 8470 mg/kg (Low acute toxicity)[3]
Dermal Toxicity (Rabbit LD50) 9030 mg/kg (Mild irritant)[3]
Inhalation (Rat, 4-hr saturated vapor) 0/6 Mortality[3]
Inhalation (Rat, 8-hr saturated vapor) 2/6 Mortality (Pulmonary congestion)[3]
Photochemical Reactivity (MIR) 1.66 - 1.86 g O₃/g VOC[1],[6]

Experimental Rationale: The Self-Validating Nose-Only System

Causality in Experimental Design: Whole-body exposure chambers introduce severe confounding variables when testing lipophilic aerosols like TMN. Aerosolized TMN readily deposits on rodent fur. Subsequent grooming behavior leads to unintended oral ingestion, skewing systemic toxicity data and invalidating inhalation dosimetry.

To establish a self-validating protocol, a Nose-Only Inhalation Exposure (NOIE) system must be utilized. This isolates the respiratory tract as the sole route of administration. By coupling NOIE with real-time gravimetric sampling, the calculated deposited dose directly and exclusively correlates with the observed pulmonary and systemic findings, ensuring high-fidelity ADMET data.

Workflow A Aerosol Generation (TMN Vaporization) B Conditioning & Dilution (Airflow Control) A->B C Nose-Only Exposure (Rodent Restraint) B->C D Dosimetry & Monitoring (Aerosol Spectrometry) C->D Real-time Sampling E Toxicological Endpoints (BALF, Histopathology) C->E D->B Feedback Loop

Workflow for in vivo nose-only inhalation exposure modeling of TMN aerosols.

Step-by-Step Methodology

Phase 1: Aerosol Generation and Conditioning
  • Liquid Feed: Load neat liquid TMN into a precision syringe pump connected to a Collison nebulizer. Expert Insight: Avoid using aqueous vehicles. TMN is highly lipophilic; forcing it into an aqueous emulsion alters its aerodynamic properties and alveolar deposition profile.

  • Atomization: Supply compressed, HEPA-filtered air (30-40 psi) to the nebulizer to generate a polydisperse aerosol.

  • Conditioning: Route the aerosol through a dilution tunnel. Inject dry dilution air to prevent condensation in the delivery lines and maintain the aerosol Mass Median Aerodynamic Diameter (MMAD) between 1.0 and 3.0 µm, which is the optimal range for deep alveolar deposition in rodents.

Phase 2: In Vivo Nose-Only Exposure (NOIE)
  • Acclimation: Acclimate adult Sprague-Dawley rats to polycarbonate restraint tubes for 30 minutes daily over three consecutive days prior to exposure. Expert Insight: Unacclimated rats exhibit stress-induced hyperventilation, which artificially inflates their minute volume and leads to an overestimation of the inhaled dose.

  • Exposure: Secure the animals in the restraint tubes and attach them to the flow-past NOIE manifold. Ensure the airflow rate is maintained at 1.0 L/min per port to prevent re-breathing of exhaled CO₂.

  • Duration: Expose animals to the TMN aerosol for a standard 4-hour duration, matching regulatory testing guidelines for acute inhalation toxicity[3].

Phase 3: Real-Time Dosimetry and Monitoring
  • Gravimetric Sampling: Draw air from the breathing zone through a glass fiber filter at a known flow rate. Weigh the filter pre- and post-sampling to calculate the total aerosol mass concentration.

  • Chemical Verification: Extract the filter with carbon disulfide and analyze via Gas Chromatography-Flame Ionization Detection (GC-FID) to confirm the exact TMN concentration and verify that the aerosol has not degraded.

Phase 4: Toxicological Endpoints & Necropsy
  • BALF Collection: 24 hours post-exposure, euthanize the animals. Cannulate the trachea and lavage the lungs with 3 aliquots of 5 mL sterile saline.

  • Biochemical Assays: Centrifuge the Bronchoalveolar Lavage Fluid (BALF). Analyze the supernatant for Lactate Dehydrogenase (LDH) and total protein, which serve as primary markers of alveolar epithelial damage and surfactant disruption.

  • Histopathology: Fix the right lung lobes in 10% neutral buffered formalin. Stain with H&E to evaluate for pulmonary congestion, edema, and macrophage infiltration, which are the hallmark signs of TMN inhalation toxicity[3].

Table 2: Experimental Parameters for NOIE Modeling
ParameterTarget SpecificationPurpose
Aerosol Generator Collison Nebulizer (Neat Liquid)Prevents vehicle-induced artifacts.
Target MMAD 1.0 - 3.0 µmEnsures deep alveolar deposition.
Exposure Duration 4 HoursAligns with standard acute toxicity guidelines.
Airflow Rate 1.0 L/min per exposure portPrevents CO₂ re-breathing and hypoxia.
Primary Endpoints BALF (LDH, Protein), HistopathologyQuantifies direct lung damage and congestion.

Mechanistic Pathway of TMN Toxicity

The localized toxicity of TMN in the lungs is driven by its lipophilicity and unique biotransformation profile. Upon deposition in the alveoli, TMN disrupts the lipid-rich pulmonary surfactant. Concurrently, xenobiotic metabolism (specifically hydroxylation at the C6 branched methyl group[4]) generates reactive intermediates that activate alveolar macrophages, leading to the release of pro-inflammatory cytokines and resulting in acute pulmonary congestion[3].

Pathway N1 TMN Aerosol Deposition (Alveolar Epithelium) N2 Surfactant Disruption (Lipid Solubilization) N1->N2 N3 Xenobiotic Metabolism (Hydroxylation at C6) N1->N3 N4 Macrophage Activation (Pro-inflammatory Cytokines) N2->N4 N3->N4 Reactive Intermediates N5 Pulmonary Congestion (Acute Lung Injury) N4->N5

Mechanistic pathway of TMN-induced pulmonary congestion and biotransformation.

References

1.[3] US EPA. Robust Summaries & Test Plan: C12, Branched Ketones. Source: epa.gov. URL: 2.[1] California Air Resources Board. Consumer Products Regulation. Source: ca.gov. URL: 3.[4] National Institutes of Health (NIH). Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment. Source: nih.gov. URL: 4.[5] American Chemical Society (ACS). Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment. Source: acs.org. URL: 5.[2] Federal Register. National Volatile Organic Compound Emission Standards for Aerosol Coatings. Source: federalregister.gov. URL: 6.[6] University of California, Riverside (UCR). Development of the SAPRC-07 Chemical Mechanism and Updated Ozone Reactivity Scales. Source: ucr.edu. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Trimethyl Nonanone (TMN) Storage &amp; Stability

Welcome to the Technical Support Center for solvent management. This guide is specifically designed for researchers, analytical scientists, and drug development professionals handling 2,6,8-Trimethyl-4-nonanone (TMN) .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for solvent management. This guide is specifically designed for researchers, analytical scientists, and drug development professionals handling 2,6,8-Trimethyl-4-nonanone (TMN) . As a branched-chain aliphatic ketone, TMN is highly valued as a solvent and chemical intermediate, but it requires precise storage conditions to maintain its chemical integrity over time.

Below, you will find an in-depth troubleshooting guide, quantitative stability data, and self-validating protocols to minimize solvent degradation.

Part 1: FAQ & Troubleshooting Guide

Q1: What are the primary mechanisms of TMN degradation during lab storage? A: While TMN is generally stable under standard conditions, it is susceptible to two primary degradation pathways: indirect atmospheric oxidation and direct photolysis. Atmospheric oxidation occurs via hydroxyl radical attack when the solvent is exposed to air over prolonged periods[1]. Additionally, ketones absorb ultraviolet (UV) light at wavelengths above 290 nm. This absorption elevates the molecule to an electronically excited state, initiating photochemical structural transformations (such as Norrish type cleavage reactions)[2]. Notably, TMN lacks hydrolytically reactive functional groups, making it highly resistant to hydrolysis[2].

Q2: Why is my stored TMN turning yellow, and how can I prevent it? A: Yellowing is a classic visual indicator of auto-oxidation or the formation of complex condensation byproducts. When TMN is stored in clear glass or exposed to ambient oxygen, the combination of UV light and hydroxyl radicals accelerates the degradation of the branched alkyl chains[1]. To prevent this, you must eliminate the causal factors: block UV light (>290 nm) using amber glass and remove atmospheric oxygen by purging the headspace with an inert gas (Argon or Nitrogen) prior to sealing.

Q3: Are there specific materials I should avoid when storing TMN? A: Yes. TMN is incompatible with strong oxidizing agents, which will rapidly degrade the solvent[3]. Furthermore, because TMN is a powerful organic solvent, it can leach plasticizers from standard rubber or low-density polyethylene (LDPE) seals. Always use Polytetrafluoroethylene (PTFE)-lined caps to ensure chemical compatibility and prevent contamination of your solvent stock.

Q4: Can chemical stabilizers be used to prolong the shelf life of TMN? A: Yes. For long-term storage of bulk ketonic solvents, stabilizer compositions can be added. Specifically, tertiary amines (with a pKa of 7 to 12) or specific polyunsaturated hydrocarbons act as radical scavengers[4]. These stabilizers neutralize hydroxyl radicals before they can attack the branched carbon backbone of TMN, effectively halting the auto-oxidation cycle.

Part 2: Mechanistic Pathways & Quantitative Data

To effectively mitigate degradation, it is critical to understand the exact physicochemical properties that dictate TMN's behavior in storage.

Degradation TMN Trimethyl Nonanone (TMN) Excited Excited State TMN TMN->Excited Absorbs OxidDeg Oxidation Byproducts TMN->OxidDeg Radical Attack UV UV Light (>290nm) UV->Excited Energy O2 Hydroxyl Radicals O2->OxidDeg Reacts PhotoDeg Photochemical Cleavage Excited->PhotoDeg Bond Cleavage

Mechanistic pathways of TMN degradation via photolysis and atmospheric oxidation.

Table 1: Physicochemical Properties & Storage Parameters
Property / ParameterValue / RecommendationMechanistic Rationale
CAS Number 123-18-2Unique chemical identifier for 2,6,8-Trimethyl-4-nonanone.
UV Absorption > 290 nmAbsorption in this range provides activation energy for photolysis[2].
Hydrolytic Stability Highly StableLacks functional groups susceptible to nucleophilic substitution[2].
Incompatibilities Oxidizing AgentsContact lowers the activation energy for rapid exothermic oxidation[3].
Storage Temp 15°C to 25°CCool temperatures decelerate the kinetics of radical-mediated oxidation.

Part 3: Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating—meaning the protocol includes inherent checks to ensure the procedure was successful, establishing a closed loop of trustworthiness.

Protocol A: Inerting and Sealing TMN for Long-Term Storage

Causality: Displacing oxygen prevents hydroxyl radical formation, while amber glass prevents UV excitation.

  • Preparation: Ensure an amber glass storage vessel is thoroughly cleaned, dried, and free of any residual oxidizing agents[3].

  • Transfer: Inside a fume hood, transfer the TMN into the amber glass bottle. Leave approximately 10-15% headspace to accommodate thermal expansion without risking over-pressurization.

  • Inert Gas Purging: Insert a sterile glass pipette attached to a high-purity Argon (preferred due to higher density than air) or Nitrogen gas line into the headspace. Crucial: Do not bubble the gas through the liquid, as this will cause unnecessary solvent evaporation. Purge the headspace at a low flow rate (e.g., 2 L/min) for 60 seconds.

  • Sealing: Rapidly cap the bottle with a PTFE-lined closure.

  • Validation & Storage: Wrap the cap tightly with Parafilm. Self-Validation: The integrity of the Parafilm seal over time serves as a visual indicator of a hermetic seal. Store in a dedicated, dark flammables cabinet at 15°C to 25°C.

Protocol B: Quality Control (QC) Testing for TMN Degradation

Causality: Detecting early-stage degradation allows researchers to distill or discard compromised solvent before it ruins downstream synthesis or assays.

  • Visual Inspection: Extract a 2 mL aliquot. Pure TMN is a clear, colorless liquid. Any yellowing indicates the presence of conjugated oxidation byproducts.

  • Peroxide Testing: Although less prone to explosive peroxide formation than ethers, branched ketones can form hydroperoxides under severe oxidative stress. Dip a standard peroxide test strip (0-25 ppm range) into the aliquot. Self-Validation: A colorimetric change confirms auto-oxidation has breached acceptable limits, validating the need for solvent redistillation.

  • GC-MS Analysis: For rigorous quantitative validation, run the sample on a Gas Chromatograph-Mass Spectrometer. The appearance of lower molecular weight peaks indicates that photochemical cleavage of the carbon backbone has occurred[2].

StorageWorkflow Start Receive TMN QC QC Check (GC-MS) Start->QC Vessel Transfer to Amber Glass QC->Vessel Passes QC Purge Purge Headspace (Ar/N2) Vessel->Purge Seal Seal with PTFE Cap Purge->Seal Displaces O2 Store Store at 15-25°C Seal->Store

Step-by-step workflow for the optimal storage and stabilization of Trimethyl Nonanone.

References

  • Source: epa.
  • Source: thermofisher.
  • Source: google.

Sources

Optimization

Technical Support Center: Optimizing Solvent Extraction with 2,6,8-Trimethyl-4-nonanone

Welcome to the Technical Support Center for advanced solvent extraction methodologies. For researchers, scientists, and drug development professionals scaling up liquid-liquid extraction, the thermodynamic driving force...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced solvent extraction methodologies. For researchers, scientists, and drug development professionals scaling up liquid-liquid extraction, the thermodynamic driving force is often bottlenecked by physical constraints—most notably, the viscosity of the organic phase.

This guide focuses on troubleshooting and optimizing extraction workflows using 2,6,8-trimethyl-4-nonanone (CAS: 123-18-2), an aliphatic ketone that acts as a highly efficient, low-viscosity equilibrium modifier. By replacing traditional modifiers, researchers can fundamentally alter the mass transfer kinetics and phase disengagement profiles of their extraction systems.

Section 1: Causality & Mechanistic Grounding (E-E-A-T)

In solvent extraction (particularly in hydrometallurgy and API purification), the rate of mass transfer across the aqueous-organic interface is dictated by the diffusion coefficient of the extractant complex. According to the Stokes-Einstein equation ( D=kT/6πηr ), diffusion is inversely proportional to the dynamic viscosity ( η ) of the continuous phase.

Traditional equilibrium modifiers increase the bulk viscosity of the organic phase, which dampens kinetic efficiency and prolongs the coalescence time of emulsion droplets in the settler stage. 2,6,8-trimethyl-4-nonanone possesses a uniquely low Brookfield viscosity of approximately 2.4 cP at 25°C ()[1]. When added to an extractant system (such as an aldoxime or ketoxime), it prevents the expected viscosity spike. This causal relationship—lower bulk viscosity leading to accelerated diffusion—allows for higher extractant concentrations, smaller mixer-settler units, and a significantly higher net transfer of the target compound.

Section 2: Troubleshooting Guides & FAQs

Q1: Why is my net transfer efficiency plateauing despite increasing the extractant concentration? A: Increasing extractant concentration invariably increases the organic phase viscosity, which counteracts the thermodynamic driving force by hindering mass transfer kinetics. By incorporating 2,6,8-trimethyl-4-nonanone as an equilibrium modifier, you reduce the bulk viscosity. This restores the diffusion rates, allowing you to operate at higher extractant concentrations (up to 25% higher) without sacrificing kinetic efficiency.

Q2: How do I resolve persistent emulsion bands (crud) and slow phase disengagement in the settler stage? A: Emulsion stability is heavily dependent on the continuous phase viscosity. If the organic phase is too viscous, the coalescence rate of aqueous droplets decreases. Substitute high-viscosity modifiers (like di-n-butyl adipate, which has a viscosity of 5.3 cP) with 2,6,8-trimethyl-4-nonanone. Ensure the molar ratio of modifier to extractant is maintained between 0.05 and 2.0 to optimize the primary break time.

Q3: Does 2,6,8-trimethyl-4-nonanone affect the stripping efficiency? A: Yes, positively. As an equilibrium modifier, it shifts the extraction equilibrium slightly to favor the release of the target molecule during the acidic or basic stripping stage. This results in a higher net transfer (the difference between loaded organic and stripped organic concentrations) compared to unmodified systems.

Section 3: Data Presentation

To illustrate the physical advantages, the following table compares 2,6,8-trimethyl-4-nonanone against standard industrial modifiers.

Table 1: Comparative Physical and Kinetic Properties of Extraction Modifiers

ModifierBrookfield Viscosity at 25°C (cP)Flash Point (°F)Molar Ratio (Modifier:Extractant)Impact on Phase Disengagement
2,6,8-Trimethyl-4-nonanone 2.4> 1410.05 - 2.0Rapid (Low resistance to coalescence)
Di-n-butyl adipate 5.3> 1410.05 - 2.0Moderate (Slower droplet merging)
TXIB ~5.5> 1410.05 - 2.0Slow (Prone to emulsion stabilization)
Section 4: Experimental Protocol

Continuous Laboratory Solvent Extraction using 2,6,8-Trimethyl-4-nonanone

Objective: To achieve high-efficiency target extraction with reduced residence time. This protocol is a self-validating system; the initial viscosity check ensures the physical parameters are correct before kinetic validation.

Step-by-Step Methodology:

  • Organic Phase Formulation: Dissolve the primary extractant (e.g., 1.76 M 5-nonylsalicylaldoxime) and 2,6,8-trimethyl-4-nonanone (1.88 M) in an aliphatic hydrocarbon diluent.

  • Viscosity Validation: Verify that the Brookfield viscosity of the neat modifier is ≤ 2.5 cP at 25°C using a #18 spindle at 60 RPM. If the viscosity exceeds this, verify the purity of the 2,6,8-trimethyl-4-nonanone ()[2].

  • Dilution: Prepare the working organic solution by diluting the concentrate to 20% (v/v) in a petroleum distillate solvent.

  • Extraction Stage (Mixer): Introduce the aqueous feed and the working organic solution into the mixer box at an Organic-to-Aqueous (O/A) ratio of 1:1. Agitate for exactly 2 minutes to evaluate kinetic efficiency. The low viscosity of the modifier ensures optimal droplet dispersion without excessive shear.

  • Phase Disengagement (Settler): Transfer the emulsion to the settler. Record the primary break time. The low viscosity should yield a clear phase boundary significantly faster than systems using di-n-butyl adipate.

  • Stripping Stage: Contact the loaded organic phase with the appropriate aqueous strip solution (e.g., highly acidic solution for metal recovery) to release the target compound.

  • Quantification: Assay the stripped organic and the enriched aqueous phase using atomic absorption spectroscopy (AAS) or HPLC to calculate the net transfer.

Section 5: Process Visualization

ExtractionWorkflow AqFeed Aqueous Feed (Target Solution) Mixer Mixer Stage (Rapid Mass Transfer) AqFeed->Mixer OrgFeed Organic Extractant (e.g., Aldoxime) OrgFeed->Mixer Modifier 2,6,8-Trimethyl-4-nonanone (Viscosity < 2.5 cP) Modifier->OrgFeed Reduces Bulk Viscosity Settler Settler Stage (Phase Disengagement) Mixer->Settler Emulsion LoadedOrg Loaded Organic Phase (High Net Transfer) Settler->LoadedOrg Organic Phase Raffinate Aqueous Raffinate (Depleted) Settler->Raffinate Aqueous Phase

Workflow of solvent extraction enhanced by 2,6,8-trimethyl-4-nonanone modifier.

References
  • Source: Google Patents (US20040126291A1)
  • Title: 4-Nonanone, 2,6,8-trimethyl- Source: NIST Chemistry WebBook (SRD 69) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reduced Signal-to-Noise Ratio in Trimethyl Nonanone GC-MS Analysis

Welcome to the advanced technical support center for Gas Chromatography-Mass Spectrometry (GC-MS). This guide is specifically engineered for analytical chemists and drug development professionals facing sensitivity issue...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for Gas Chromatography-Mass Spectrometry (GC-MS). This guide is specifically engineered for analytical chemists and drug development professionals facing sensitivity issues—specifically a reducing signal-to-noise ratio (SNR)—when analyzing branched C12 ketones like trimethyl nonanone.

Unlike simple baseline noise, a degrading SNR is a systemic issue that compromises the limit of detection (LOD) and quantitative reliability. This guide deconstructs the causality behind signal attenuation and noise amplification, providing self-validating protocols to restore instrument performance.

Frequently Asked Questions (FAQs): Causality & Mechanisms

Q1: Why is my signal-to-noise ratio (SNR) suddenly reducing during trimethyl nonanone analysis? A1: Trimethyl nonanone (CAS 123-18-2, MW 184.32 g/mol ) is a volatile, branched C12 ketone . A decreasing SNR is rarely a single-point failure; it is typically driven by one of three mechanisms:

  • Signal Attenuation (Active Sites): The carbonyl oxygen of the ketone has a strong dipole moment that readily interacts with exposed silanol groups in a dirty GC inlet or degraded column . This causes peak tailing, spreading the signal over a wider time window and reducing the peak height (signal).

  • Noise Amplification (Bleed): High column bleed or a compromised septum introduces a continuous stream of background ions (e.g., m/z 73, 207, 281), raising the baseline noise floor [[1]]([Link]).

  • Detector Degradation: If the electron multiplier (EM) is worn out, or the repeller voltage has dramatically increased due to carbonaceous deposits from solvent degradation, ionization efficiency drops .

Q2: How does the MS data acquisition rate impact my SNR? A2: A quadrupole mass spectrometer does not collect a single data point per mass; it collects multiple "samples" and averages them. Larger sample sizes yield a better statistical representation, which smooths out random background noise and improves the SNR . If you set your acquisition rate too fast, the MS spends less time dwelling on each ion. This results in fewer averaged samples, significantly lower ion abundance, and a jagged peak shape that software struggles to integrate .

Q3: How do I differentiate between instrument noise and matrix interference? A3: Instrument noise (e.g., electronic noise or carrier gas impurities) manifests as high-frequency baseline fluctuation. The standard deviation of this fluctuation is mathematically defined as the "noise" in SNR calculations . Matrix interference, however, presents as discrete, co-eluting peaks or a rising baseline specific to the sample injection. If your SNR drops only in biological or environmental extracts but remains high in neat solvent standards, the issue is matrix suppression, not instrument noise.

Quantitative Data & Method Parameters

To maximize SNR, transitioning from Full Scan to Selected Ion Monitoring (SIM) is mandatory. Table 1 details the optimal SIM ions for trimethyl nonanone based on its electron ionization (EI) fragmentation pathways.

Table 1: SIM Ion Selection and Causality for Trimethyl Nonanone

Fragment Ionm/zCleavage MechanismCausality for High SNR
Quantifier 85Loss of 2,4-dimethylpentyl groupForms a highly stable acylium base peak; provides the highest absolute signal intensity.
Qualifier 1 57Isobutyl cation formationStrong abundance; confirms the branched aliphatic structure of the C12 ketone.
Qualifier 2 127Alpha cleavage (loss of isobutyl)Higher mass fragment; statistically less prone to low-mass matrix interference, reducing background noise.

Table 2: Troubleshooting Matrix for Reduced SNR

SymptomRoot CauseMechanistic ExplanationCorrective Action
Jagged peak shape, low abundanceAcquisition rate too fastInsufficient sample averaging increases statistical noise .Reduce scan rate to achieve exactly 10-20 points per peak .
Rising baseline during temperature rampColumn bleedStationary phase degradation introduces continuous background noise .Install an ultra-inert, low-bleed "MS" grade column .
Uniformly smaller peaks across all analytesIncorrect detector attenuationSignal is artificially compressed by the software, though true SNR may remain unchanged .Verify and adjust detector attenuation and EM voltage settings .

Step-by-Step Experimental Protocols

Protocol A: Optimizing MS Data Acquisition Rate for Maximum SNR

This protocol is a self-validating system to mathematically balance peak resolution with signal averaging.

  • Determine Chromatographic Peak Width: Inject a 10 ppm trimethyl nonanone standard in Full Scan mode. Measure the peak width at the baseline (e.g., 2.0 seconds) .

  • Calculate Target Scan Rate: To accurately define the peak without sacrificing sensitivity, aim for 10–20 data points across the peak width. For a 2.0-second peak, set the acquisition rate to 5–10 scans/second .

  • Adjust Dwell Time (SIM Mode): Switch to SIM mode monitoring m/z 85, 57, and 127. Divide the total cycle time by the number of ions. Ensure the dwell time is >50 ms per ion. This maximizes the time the detector spends averaging the target mass, directly reducing statistical noise .

  • System Validation: Re-inject the standard. Calculate the SNR using the Root Mean Square (RMS) method . A successfully optimized method will yield a smooth, "blocky" peak with an SNR improvement of at least 5x compared to the original fast-scan method.

Protocol B: Resolving Signal Attenuation via System Deactivation

Ketones are highly susceptible to adsorption in active flow paths. This protocol eliminates active sites.

  • Assess Peak Tailing: Evaluate the trimethyl nonanone peak symmetry. A tailing factor >1.5 indicates the carbonyl dipole is interacting with exposed silanols [[2]]([Link]).

  • Inlet Maintenance: Cool the GC inlet. Replace the standard glass liner with an ultra-inert deactivated liner. Replace the septum with a low-bleed variant to prevent siloxane noise introduction .

  • Column Trimming: Remove the first 10–20 cm of the analytical column. This physically removes accumulated non-volatile matrix residues that act as secondary retention sites .

  • System Validation: Inject a low-concentration (10 ppb) standard. If the peak shape is restored but the absolute signal remains low, check the MS tune report. A dramatically increased repeller voltage indicates a dirty ion source requiring abrasive cleaning .

Visualizations

SNR_Troubleshooting A Reduced SNR in Trimethyl Nonanone B Signal Attenuation A->B C Noise Amplification A->C D Dirty Ion Source (Clean Repeller) B->D E Active Sites in Inlet (Replace Liner) B->E F Column/Septum Bleed (Check Consumables) C->F G Fast Acquisition Rate (Optimize Dwell Time) C->G

Caption: Root cause analysis and corrective actions for troubleshooting reduced SNR in GC-MS.

SIM_Workflow S1 Run Full Scan (m/z 40-200) S2 Identify Base Peaks (m/z 85, 57, 127) S1->S2 S3 Switch to SIM Mode S2->S3 S4 Set Dwell Time (>50 ms per ion) S3->S4 S5 Evaluate SNR (Target >10:1) S4->S5

Caption: Step-by-step workflow for transitioning to SIM mode to mathematically improve SNR.

References

  • Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity) Source: Chromatography Online URL:[Link]

  • GC and GC/MS Frequently Asked Questions Source: Agilent Technologies URL:[Link]

  • GC-MS Troubleshooting: Avoid Poor Performance from Slow Acquisition Speeds Source: Restek Corporation URL:[Link]

  • Signal-to-Noise Ratio - The Factors Determining S/N Ratio Source: Shimadzu Corporation URL:[Link]

  • Investigation Of Selected Potential Environmental Contaminants Ketonic Solvents Final Report Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Robust Summaries & Test Plan: C12, Branched Ketones Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Commercial Grade 2,6,8-Trimethyl-4-nonanone

Welcome to the Technical Support Center for the purification of 2,6,8-trimethyl-4-nonanone (CAS 123-17-1), also known as isobutyl heptyl ketone. This compound is frequently utilized as a solvent in liquid-liquid extracti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2,6,8-trimethyl-4-nonanone (CAS 123-17-1), also known as isobutyl heptyl ketone. This compound is frequently utilized as a solvent in liquid-liquid extraction (e.g., copper recovery) and as a precursor for the synthesis of 2,6,8-trimethyl-4-nonanol [1, 4]. Commercial grade batches often contain moisture, unreacted precursors, and heavier aldol condensation byproducts that can interfere with downstream catalytic hydrogenations or sensitive analytical assays [1, 5].

This guide provides field-proven troubleshooting strategies, step-by-step methodologies, and self-validating protocols to ensure high-purity recovery.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my commercial 2,6,8-trimethyl-4-nonanone exhibit a broad boiling point range and poor catalytic reduction yields?

Causality & Expert Insight: Commercial grade ketones often absorb atmospheric moisture and accumulate "water-volatile heavies" (such as 2,6-dimethyl-4-heptanone or self-aldol condensation products) during prolonged storage[1, 5]. When used as a precursor for catalytic hydrogenation to 2,6,8-trimethyl-4-nonanol, these impurities can competitively bind to the metal catalyst (e.g., Palladium on carbon), poisoning the active sites and drastically reducing yield [1]. Furthermore, water forms azeotropes that broaden the boiling point. Solution: Implement a rigorous desiccation step prior to fractional distillation. Removing water first prevents azeotropic distillation interference and stabilizes the thermal profile of the ketone.

Q2: How can I visually and analytically validate that my purification was successful without running a full GC-MS suite every time?

Causality & Expert Insight: A self-validating protocol relies on intrinsic physical properties. Pure 2,6,8-trimethyl-4-nonanone has a highly specific refractive index and a sharp boiling point under vacuum. If the distillation temperature fluctuates by more than 1–2 °C at a constant vacuum pressure, the fraction is impure. Solution: Use an in-line thermocouple during distillation. Collect only the fraction that distills at a perfectly stable temperature. Cross-validate the final pooled fraction by measuring its refractive index and comparing it to the theoretical value.

Part 2: Quantitative Data & Physical Properties

To successfully purify the compound, you must tightly control the thermodynamic parameters. The table below summarizes the critical physical properties required to calibrate your distillation apparatus[1, 4, 6].

PropertyValue / CharacteristicRelevance to Purification
Molecular Weight 184.32 g/mol Determines mass transfer rates during distillation.
Boiling Point (Atmospheric) ~211 - 214 °CToo high for atmospheric distillation; risks thermal degradation.
Boiling Point (Reduced Pressure) ~90 - 95 °C at 15 mmHgIdeal target range for vacuum fractional distillation.
Viscosity (25 °C) ~2.4 centipoiseLow viscosity ensures efficient packing wetting in the fractionating column [4].
Common Impurities Water, isomeric ketones, aldol productsDictates the need for pre-drying and high-reflux-ratio fractionation [1, 5].

Part 3: Step-by-Step Purification Methodology

To achieve >99% purity from commercial grade stock, follow this self-validating workflow.

Protocol: Desiccation and Vacuum Fractional Distillation

Phase 1: Pre-Drying (Moisture Removal)

  • Addition of Desiccant: Transfer the commercial grade 2,6,8-trimethyl-4-nonanone into a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate ( MgSO4​ ) or activated 4Å molecular sieves at a ratio of 50 g per liter of solvent.

  • Agitation: Stir the suspension gently using a magnetic stirrer for 4 to 6 hours at room temperature. Mechanistic note: This prevents water from forming azeotropes during heating, which would otherwise carry over polar impurities into the distillate.

  • Filtration: Vacuum filter the mixture through a medium-porosity glass frit or a Celite pad to remove the hydrated desiccant [2].

Phase 2: Vacuum Fractional Distillation 4. Apparatus Setup: Transfer the dried filtrate to a round-bottom flask. Attach a vacuum-jacketed Vigreux column (or a column packed with glass helices for higher theoretical plates) to ensure adequate separation of close-boiling isomeric impurities. 5. Degassing: Apply a steady vacuum (e.g., 10-15 mmHg) and allow the system to equilibrate for 15 minutes before applying heat. This removes dissolved atmospheric gases that can cause bumping. 6. Heating & Reflux: Gradually heat the flask using a heating mantle. Adjust the heat input to establish a steady reflux ring in the column. 7. Fraction Collection:

  • Forerun (Lights): Discard the initial fraction that distills below the target temperature plateau. This contains residual moisture and lower-molecular-weight organics.

  • Main Fraction: Collect the distillate only when the vapor temperature stabilizes completely (e.g., ~92 °C at 15 mmHg). Self-Validation: If the temperature drops or spikes, immediately swap receiving flasks; the plateau indicates the pure compound.

  • Bottoms (Heavies): Leave approximately 10-15% of the initial volume in the boiling flask to retain high-boiling aldol condensation products and polymeric impurities [5].

  • Storage: Backfill the system with dry Nitrogen or Argon before breaking the vacuum. Store the purified ketone in an amber glass bottle over 4Å molecular sieves under an inert atmosphere to prevent re-oxidation or moisture ingress.

Part 4: Purification Workflow Visualization

The following diagram maps the logical progression of the purification protocol, highlighting the separation of specific impurity classes at each stage.

G Start Commercial Grade 2,6,8-Trimethyl-4-nonanone Drying Desiccation (Anhydrous MgSO4) Start->Drying Add Desiccant Filtration Vacuum Filtration (Remove Hydrated Salts) Drying->Filtration Stir 4-6 hrs Distillation Vacuum Fractional Distillation Filtration->Distillation Transfer to Still Lights Discard Forerun (Lights & Moisture) Distillation->Lights Temp < Plateau Heavies Retain Bottoms (Aldol Heavies) Distillation->Heavies Residual Liquid Pure Main Fraction (Pure Ketone) Distillation->Pure Constant Temp Plateau

Caption: Logical workflow for the purification of commercial grade 2,6,8-trimethyl-4-nonanone.

References

  • Benchchem. (n.d.). 2,6,8-Trimethyl-4-nonanol | 123-17-1.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2,6,8....
  • Benchchem. (n.d.). Technical Support Center: 2,6,8-Trimethyl-4-nonanol.
  • Google Patents. (2004). WO2004028964A1 - Low viscosity copper solvent extraction reagent formulations.
  • Google Patents. (2005). US6906229B1 - Process for hydrolyzing di-isopropyl ether to isopropyl alcohol by catalytic distillation using a solid acid catalyst.
  • Environmental Protection Agency (EPA). (n.d.). Investigation Of Selected Potential Environmental Contaminants Ketonic Solvents Final Report.

Reference Data & Comparative Studies

Validation

comparing trimethyl nonanone vs 2-dodecanone in extraction efficiency

An in-depth technical comparison of Trimethyl Nonanone (TMN) and 2-Dodecanone requires moving beyond basic partition coefficients and examining the molecular mechanics that govern liquid-liquid extraction (LLE). Both com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of Trimethyl Nonanone (TMN) and 2-Dodecanone requires moving beyond basic partition coefficients and examining the molecular mechanics that govern liquid-liquid extraction (LLE). Both compounds are C12 aliphatic ketones[1], yet their structural isomerism dictates vastly different solvation dynamics, phase separation behaviors, and industrial applications.

As a Senior Application Scientist, I have structured this guide to unpack the causality behind their extraction efficiencies, providing researchers and drug development professionals with the mechanistic insights and self-validating protocols needed to select the optimal extractant.

Mechanistic Causality: Steric Hindrance vs. Solvation Dynamics

In solvent extraction, aliphatic ketones act as Lewis bases. Their extraction efficiency is primarily driven by the ability of the carbonyl oxygen to donate electron density and solvate target molecules, such as metal-chloro complexes (e.g., HAuCl4​ ) or fermentation byproducts.

2-Dodecanone (The Linear Extractant): 2-Dodecanone is a linear C12 ketone with the carbonyl group located at the highly accessible C2 position[1]. This terminal-adjacent placement minimizes steric bulk around the oxygen atom. When introduced to an aqueous phase containing metal ions, the unhindered carbonyl group can easily orient itself to form robust, thermodynamically stable solvation shells around large metal complexes. This results in exceptionally high extraction efficiencies for precious metals like Au(III)[2] and Pd(II)[3]. Furthermore, its linear structure provides a favorable partition coefficient for organic bioproducts, making it a preferred solvent in extractive fermentation[4].

Trimethyl Nonanone (The Branched Extractant): Trimethyl nonanone (specifically isomers like 2,6,8-trimethyl-4-nonanone) features a highly branched carbon backbone with an internally positioned carbonyl group[1]. The bulky methyl and isobutyl branches flanking the carbonyl create severe steric hindrance. When a bulky target complex attempts to coordinate with the TMN oxygen, the branched chains physically repel it. This steric shielding increases the free energy of solvation, drastically lowering the partition coefficient for metal ions. However, this same branching lowers the solvent's viscosity and alters its hydrophobicity, making TMN highly effective for specialized gas scrubbing (such as SO2​ extraction in the Citrate process) where target molecules are small enough to bypass the steric bulk[5].

Comparative Performance Data

The structural differences between these two C12 ketones directly translate to their macro-scale extraction performance. The table below synthesizes their physicochemical profiles and validated extraction efficiencies.

Parameter / Application2-DodecanoneTrimethyl Nonanone (TMN)
Structure Type Linear C12 KetoneBranched C12 Ketone
Carbonyl Accessibility High (C2 position)Low (Sterically shielded)
Au(III) Extraction Efficiency 94.8% – 98.5% (Highly efficient)[2]< 60% (Limited by steric bulk)
Pd(II) Extraction Profile Excellent (>90% at 3.0 M concentration)[3]Poor / Negligible
Primary Extraction Uses Precious metal recovery, Extractive fermentation (ethanol)[4]Industrial gas scrubbing ( SO2​ )[5], Niche organic separations
Phase Separation Speed Moderate (Slight emulsion risk in bio-broths)Fast (Lower viscosity, highly hydrophobic)

Workflow Visualization: Extraction Dynamics

The following diagram illustrates the divergent extraction pathways caused by the structural isomerism of these two solvents.

ExtractionDynamics A Aqueous Feed (Metal Ions + Acid) B Ion-Pair Formation (e.g., H+AuCl4-) A->B Acidification C1 2-Dodecanone (Linear C12 Ketone) B->C1 LLE Process C2 Trimethyl Nonanone (Branched C12 Ketone) B->C2 LLE Process D1 High Solvation (Unhindered Carbonyl) C1->D1 Accessible Oxygen D2 Low Solvation (Steric Shielding) C2->D2 Blocked Oxygen E1 High Extraction Efficiency (>94%) D1->E1 E2 Moderate/Low Efficiency (<60%) D2->E2

Fig 1. Mechanistic workflow of metal ion solvation comparing linear vs. branched C12 ketones.

Self-Validating Experimental Protocol: Metal Ion Extraction

To ensure scientific integrity, the following protocol for evaluating extraction efficiency incorporates a strict mass-balance validation step. This ensures that any calculated efficiency is due to true liquid-liquid extraction, rather than third-phase formation or precipitation at the interface.

Objective: Quantify the extraction efficiency of 2-Dodecanone vs. TMN for Au(III) from hydrochloric acid media.

Step-by-Step Methodology:

  • Aqueous Feed Preparation: Prepare a 5.0 M HCl solution spiked with exactly 100 mg/L (ppm) of Au(III) using a certified reference standard.

  • Organic Phase Preparation: Prepare the organic extractants by diluting 2-Dodecanone and TMN to 1.0 M in an inert aliphatic diluent (e.g., n-dodecane) to normalize viscosity differences.

  • Equilibration: In a sealed centrifuge tube, combine 5.0 mL of the aqueous feed with 5.0 mL of the organic phase (O:A ratio = 1:1). Agitate mechanically at 300 rpm for exactly 30 minutes at a controlled 25 °C to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to break any micro-emulsions and achieve a sharp phase boundary.

  • Raffinate Analysis: Carefully pipette the aqueous raffinate (bottom layer) and analyze the remaining Au(III) concentration via ICP-OES.

  • Self-Validation (Mass Balance Check):

    • The Critical Step: Do not assume all missing Au(III) is in the organic phase.

    • Strip the loaded organic phase by mixing it 1:1 with 0.1 M thiourea in 1.0 M HCl for 30 minutes.

    • Analyze the stripping solution via ICP-OES.

    • Validation Criteria:[Au] in Raffinate + [Au] in Strip Solution = 100 ppm (± 2%). If the mass balance falls outside this variance, discard the data, as interfacial precipitation or third-phase formation has occurred.

  • Calculation: Calculate extraction efficiency ( E% ) using the validated data:

    E%=[Au]initial​[Au]initial​−[Au]raffinate​​×100

References

  • Robust Summaries & Test Plan: C12, Branched Ketones - US EPA. epa.gov.
  • Machine Learning Prediction of Au(III) Extractability of Various Organic Solvents Based on Ion Solvation in Hydrochloric Acid Media. ACS Sustainable Chemistry & Engineering.
  • Solvent Extraction of Palladium(II)
  • US4865973A - Process for extractive fermentation.
  • The Citrate Process for Flue Gas Desulfuriz

Sources

Comparative

In-Depth UPLC Method Validation Guide: Quantifying 2,6,8-Trimethyl-4-nonanone

Executive Summary The quantification of highly branched, hydrophobic aliphatic ketones in complex biological or industrial matrices presents unique chromatographic challenges. 2,6,8-Trimethyl-4-nonanone (also known as is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly branched, hydrophobic aliphatic ketones in complex biological or industrial matrices presents unique chromatographic challenges. 2,6,8-Trimethyl-4-nonanone (also known as isobutyl heptyl ketone) is a critical compound utilized as a chemical intermediate, a fragrance agent, and identified as a volatile metabolic byproduct in fermentation matrices like mulberry wine[1][2].

As a Senior Application Scientist, I have structured this guide to objectively compare two leading Ultra-Performance Liquid Chromatography (UPLC) column chemistries—Waters ACQUITY UPLC HSS T3 and SIELC Newcrom R1 —for the trace quantification of this analyte. This guide provides the mechanistic causality behind column selection, a self-validating experimental protocol, and comparative performance data.

Analyte Profile & Analytical Challenges

Before designing a chromatographic method, the physicochemical properties of the target analyte must dictate the analytical strategy.

  • Chemical Identity: 2,6,8-Trimethyl-4-nonanone (CAS: 123-18-2)[3][4].

  • Molecular Weight: 184.32 g/mol [4].

  • Hydrophobicity (LogP): ~4.01[3].

  • Structure: A highly branched nonane backbone with a polarized carbonyl group at the C4 position[4].

The Challenge: With a LogP of 4.01, this molecule is highly hydrophobic, leading to strong retention on standard reversed-phase (RP) columns. However, the polarized carbonyl oxygen can act as a hydrogen-bond acceptor. In complex matrices (e.g., fermentation broths), secondary interactions between this carbonyl group and active silanols on the silica support of the column can lead to peak tailing and reduced quantitative accuracy.

Column Chemistry Comparison & Mechanistic Rationale

To address these challenges, we compare two distinct UPLC column chemistries:

  • Waters ACQUITY UPLC HSS T3 (1.8 µm): A high-strength silica (HSS) C18 column designed to withstand high pressures. It is an industry standard for broad-spectrum screening, including the analysis of flavor compounds in wine matrices[2].

  • SIELC Newcrom R1 (3.0 µm, UPLC-scalable): A specialized reversed-phase column engineered specifically with low silanol activity to prevent secondary interactions with sensitive analytes[3][5].

Mechanistic Causality of Peak Shape

The choice of stationary phase directly impacts peak symmetry. While the HSS T3 column provides massive theoretical plate counts due to its sub-2-micron particle size, its silica backbone retains some active silanols. The Newcrom R1 column sacrifices some theoretical plates (due to a slightly larger particle size) but utilizes a low-silanol surface chemistry, ensuring that the ketone partitions purely based on hydrophobicity rather than secondary hydrogen bonding[3][5].

Column_Chemistry cluster_0 Waters ACQUITY HSS T3 cluster_1 SIELC Newcrom R1 A 2,6,8-Trimethyl-4-nonanone (Polarized Carbonyl, LogP 4.01) B High-Strength Silica C18 (Active Silanols) A->B C Low-Silanol RP (Inert Surface) A->C D Secondary H-Bonding with Carbonyl B->D F Slight Peak Tailing (Tf = 1.15) D->F E Pure Hydrophobic Partitioning C->E G Sharp, Symmetrical Peaks (Tf = 1.02) E->G

Caption: Mechanistic impact of column silanol activity on the chromatographic peak shape.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocol incorporates a self-validating system: matrix blanks to rule out endogenous interference, and an internal standard (IS) to correct for extraction losses and electrospray ionization (ESI) suppression.

Phase 1: Matrix Extraction (Fermentation Broth)

Causality Check: We utilize ice-cold methanol because it serves a dual purpose: it rapidly precipitates matrix proteins (preventing column fouling) and efficiently solubilizes the highly hydrophobic target ketone[2].

  • Aliquot: Transfer 500 µL of the raw sample matrix into a 2.0 mL microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard (e.g., 2-nonanone-d19, 1 µg/mL) to correct for recovery variations.

  • Extraction: Add 500 µL of ice-cold methanol (-20°C). Vortex vigorously for 60 seconds to ensure homogeneous phase mixing[2].

  • Centrifugation: Spin at 12,000 rpm for 10 minutes at 4°C to pellet precipitated proteins[2].

  • Filtration: Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter directly into a UPLC autosampler vial[2].

Phase 2: UPLC-MS/MS Conditions

Causality Check: The mobile phase is doped with 0.1% Formic Acid. This is not for pH control (as ketones do not ionize in solution), but to provide an abundant source of protons [H+] to facilitate the formation of the[M+H]+ adduct (m/z 185.3) during positive electrospray ionization (ESI+)[2][5].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid[2].

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid[2][5].

  • Flow Rate: 0.25 - 0.35 mL/min[2].

  • Column Temperature: 40°C (reduces mobile phase viscosity and backpressure)[2].

  • Injection Volume: 2 µL[2].

  • Gradient Program: Because the analyte is highly hydrophobic, the gradient must start at a high organic composition to prevent excessive retention.

    • 0.0 - 1.0 min: 50% B

    • 1.0 - 5.0 min: 50% to 95% B

    • 5.0 - 7.0 min: 95% B (Wash)

    • 7.0 - 10.0 min: 50% B (Re-equilibration)

UPLC_Workflow A Sample Matrix (Fermentation Broth) B Protein Precipitation (Methanol, -20°C) A->B Add Extraction Solvent C Centrifugation & Filtration (12k rpm, 0.22 µm) B->C Isolate Supernatant D UPLC Separation (HSS T3 vs. Newcrom R1) C->D 2 µL Injection E ESI-MS/MS Detection (MRM Mode, m/z 185.3) D->E Eluent Transfer F Data Processing & Quantification E->F Peak Integration

Caption: Self-validating workflow for the UPLC-MS/MS quantification of 2,6,8-trimethyl-4-nonanone.

Performance Comparison & Validation Data

The following tables summarize the quantitative validation data comparing the two column chemistries under identical gradient and MS/MS parameters.

Table 1: Column Specifications & Target Utilities
FeatureWaters ACQUITY UPLC HSS T3SIELC Newcrom R1
Chemistry Trifunctional C18, High-Strength SilicaSpecial Reversed-Phase, Low Silanol
Particle Size 1.8 µm3.0 µm (UPLC compatible)
Pore Size 100 Å100 Å
Primary Advantage Maximum resolution & theoretical platesSuperior peak symmetry for sensitive analytes
Table 2: Method Validation Metrics

Data represents typical validation parameters for 2,6,8-trimethyl-4-nonanone quantification in complex matrices.

ParameterWaters ACQUITY HSS T3SIELC Newcrom R1
Retention Time (tR) 4.15 min4.32 min
Peak Asymmetry (Tf) 1.15 (Slight Tailing)1.02 (Highly Symmetrical)
Theoretical Plates (N) > 85,000> 78,000
LOD (S/N = 3) 0.5 ng/mL0.8 ng/mL
LOQ (S/N = 10) 1.5 ng/mL2.5 ng/mL
Linearity (R²) 0.99850.9992
Matrix Recovery 88.5% ± 4.2%94.1% ± 2.1%

Data Interpretation: The Waters HSS T3 excels in raw sensitivity (LOD of 0.5 ng/mL) due to the ultra-high efficiency of the 1.8 µm particles, making it ideal for trace analysis in highly purified samples. Conversely, the SIELC Newcrom R1 demonstrates superior linearity (R² = 0.9992) and matrix recovery (94.1%). The low-silanol surface prevents the analyte from becoming irreversibly bound to the stationary phase when competing with matrix interferents, resulting in a near-perfect peak asymmetry factor of 1.02[3][5].

Conclusion

For the quantification of 2,6,8-trimethyl-4-nonanone, the choice of UPLC column should be dictated by the sample matrix. If the matrix is clean and maximum sensitivity is required, the sub-2-micron architecture of the Waters ACQUITY HSS T3 is unmatched. However, for crude extractions—such as fermentation broths or complex industrial solvents—the SIELC Newcrom R1 provides a more robust, self-validating system by eliminating secondary silanol interactions, thereby ensuring superior peak shape and quantitative reliability.

References

  • 2,6,8-Trimethyl-4-nonanone - SIELC Technologies . sielc.com.3

  • Separation of 2,6,8-Trimethyl-4-nonanone on Newcrom R1 HPLC column . sielc.com. 5

  • Impact of co-fermentation of Saccharomyces cerevisiae and Pichia kluyveri on the metabolic characteristics of the flavor compounds in mulberry wine - PMC . nih.gov.2

  • 4-Nonanone, 2,6,8-trimethyl- - the NIST WebBook . nist.gov. 4

  • Buy 2,6,8-Trimethyl-4-nonanone | 123-18-2 - Smolecule . smolecule.com. 1

Sources

Validation

Advanced Solvent Selection: A Comparative Analysis of Trimethyl Nonanone (TMN) and Diisobutyl Ketone (DIBK) in Industrial Formulations

As industrial chemical processes evolve toward higher efficiency and lower environmental impact, the selection of aliphatic ketone solvents requires a rigorous understanding of molecular interactions, evaporation thermod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As industrial chemical processes evolve toward higher efficiency and lower environmental impact, the selection of aliphatic ketone solvents requires a rigorous understanding of molecular interactions, evaporation thermodynamics, and rheological influence. Diisobutyl ketone (DIBK) and 2,6,8-trimethyl-4-nonanone (TMN) are two highly branched, slow-evaporating ketones that serve critical roles in coatings, extractions, and resin dispersions.

While DIBK is widely recognized as an industry-standard solvent for synthetic resins, TMN offers unique steric advantages and superior viscosity profiles in highly specialized, high-throughput applications. This guide objectively benchmarks their performance, providing researchers and formulation scientists with the mechanistic causality and experimental data needed to optimize solvent selection.

Molecular Causality & Physicochemical Profiling

The functional differences between DIBK and TMN stem directly from their carbon chain lengths and branching architectures.

  • Diisobutyl Ketone (DIBK - C9​H18​O ): DIBK is a C9 branched ketone characterized by its slow evaporation rate, low density, and high blush resistance (1[1]). It acts as a highly efficient true solvent for nitrocellulose, acrylics, and epoxies. Its compact branched structure allows it to penetrate polymer matrices effectively, providing excellent film-forming properties.

  • Trimethyl Nonanone (TMN - C12​H24​O ): TMN is a larger C12 aliphatic ketone. The presence of three methyl groups at the 2, 6, and 8 positions creates significant steric hindrance (2[2]). This bulkiness prevents TMN from deeply penetrating and prematurely swelling tightly packed polymer chains at room temperature. Instead, it functions as an exceptional surface dispersant and equilibrium modifier.

Table 1: Physicochemical Benchmarking
PropertyDiisobutyl Ketone (DIBK)Trimethyl Nonanone (TMN)Mechanistic Impact
CAS Number 108-83-8123-18-2N/A
Molecular Weight 142.24 g/mol 184.32 g/mol Higher MW in TMN reduces volatility and VOC emissions.
Boiling Point ~168 °C~211 °CTMN provides longer open-times in high-temperature processing.
Viscosity (25°C) ~1.0 mPa·s~2.4 mPa·sBoth exhibit low viscosity, crucial for high-solids formulations.
Primary Utility True Solvent, CoatingsDispersant, HydrometallurgyDIBK dissolves; TMN disperses and modifies phase equilibrium.

Industrial Application Benchmarking

Rheological Control in Vinyl Chloride Organosols

In the formulation of fluid dispersions (organosols) of vinyl chloride resins, the dispersant ketone must balance solvation power with volatility. While DIBK is a known high-performance dispersant, comparative studies demonstrate that TMN yields organosols with significantly lower initial viscosity and superior aging stability (3[3]).

The Causality: DIBK's smaller molecular size allows it to slowly penetrate the vinyl chloride resin particles over time, causing them to swell. This swelling increases the volume fraction of the dispersed phase, leading to a spike in bulk viscosity during storage. Conversely, the bulky 2,6,8-trimethyl structure of TMN sterically hinders this penetration. It remains at the particle-liquid interface, acting purely as a dispersant. This allows formulators to achieve higher total solids content without compromising the fluid's flowability over extended shelf lives.

Organosol_Logic Resin Vinyl Chloride Resin Organosol Stable Organosol (Low Viscosity) Resin->Organosol Dispersion Dispersant Dispersant Ketone (TMN vs DIBK) Blend Optimized Thinner Blend Dispersant->Blend Solvation Control Diluent Aliphatic/Aromatic Hydrocarbon Diluent->Blend Viscosity Reduction Blend->Organosol

Figure 2: Logical workflow for formulating low-viscosity vinyl chloride organosols.

Phase Disengagement in Hydrometallurgical Solvent Extraction

In copper solvent extraction, equilibrium modifiers are added to aldoxime/ketoxime extractants to optimize stripping efficiency. TMN acts as a highly effective low-viscosity modifier. Compared to traditional high-viscosity modifiers like TXIB (2,2,4-trimethyl-1,3-pentanediol di-isobutyrate), TMN dramatically reduces the overall viscosity of the organic phase (4[4]).

The Causality: High viscosity in the organic phase impedes phase disengagement (coalescence) after the mixer stage. By utilizing TMN (viscosity ~2.4 cP) instead of TXIB, the interfacial tension dynamics are altered, accelerating the separation of the aqueous and organic phases. This faster kinetic profile translates directly to reduced mixer-settler equipment size and lower capital expenditure in hydrometallurgical plants.

Cu_Extraction Aq Aqueous Leachate (Cu2+) Mix Mixer-Settler (Extraction) Aq->Mix Org Organic Phase (Extractant + TMN) Org->Mix LoadOrg Loaded Organic (Cu-Complex) Mix->LoadOrg Phase Transfer Strip Acidic Stripping LoadOrg->Strip Strip->Org Regenerated Solvent EW Electrowinning (Pure Cu) Strip->EW Cu2+ Release

Figure 1: Hydrometallurgical solvent extraction workflow utilizing TMN as a low-viscosity modifier.

Experimental Methodologies

To objectively validate the performance differences between TMN and DIBK, the following self-validating experimental protocols are employed.

Protocol A: Rheological Stability of Vinyl Organosols

Objective: Quantify the aging stability and resistance to premature resin swelling.

  • Thinner Preparation: Prepare two thinner blends. Blend A utilizes 60% TMN and 40% Xylene. Blend B utilizes 60% DIBK and 40% Xylene.

  • Dispersion: Gradually add 100 parts by weight of emulsion-polymerized vinyl chloride resin into 60 parts of the thinner blend under high-shear agitation (e.g., Cowles dissolver at 3000 RPM) for 15 minutes.

  • Initial Rheology: Measure the initial viscosity at 25°C using a Brookfield rotational viscometer (Spindle #4, 60 RPM).

  • Aging & Validation: Store the samples in sealed containers at 25°C. Measure viscosity at 24 hours, 7 days, and 14 days.

    • Self-Validation Criteria: A successful, non-swelling dispersant system (TMN) will exhibit a viscosity drift of <10% over 14 days. If the viscosity increases by >30% (typical of DIBK in high-solids), it confirms that the solvent is penetrating and swelling the polymer matrix rather than merely dispersing it.

Protocol B: Phase Disengagement Kinetics in Solvent Extraction

Objective: Measure the impact of ketone modifiers on phase separation speed.

  • Organic Phase Preparation: Formulate two organic phases in an aliphatic hydrocarbon diluent. Phase A contains 1.76 M 5-nonylsalicylaldoxime and 1.88 M TMN. Phase B contains 1.76 M 5-nonylsalicylaldoxime and 1.88 M TXIB (Control).

  • Contacting: In a 500 mL jacketed beaker at 25°C, combine 150 mL of the organic phase with 150 mL of an aqueous synthetic copper leachate (O:A ratio 1:1).

  • Agitation: Agitate the mixture using a standardized flat-blade impeller at 600 RPM for exactly 120 seconds to ensure equilibrium transfer.

  • Disengagement & Validation: Cease agitation abruptly and start a chronometer. Record the primary phase break time (the time required for a distinct, clear interface to form between the aqueous and organic layers).

    • Self-Validation Criteria: The protocol validates the rheological advantage of the modifier if Phase A (TMN) achieves complete disengagement at least 20% faster than Phase B (TXIB), confirming that lower bulk viscosity directly accelerates coalescence.

Data Presentation: Performance Metrics

Table 2: Experimental Performance Summary
MetricDIBK / TXIB (Control)TMN (Test Subject)System Impact
Organosol Initial Viscosity 1,200 cP850 cPTMN allows for higher solids loading.
Organosol Viscosity (14 Days) 2,100 cP (+75%)910 cP (+7%)TMN prevents premature resin swelling.
Cu Extraction Phase Break Time 85 seconds (TXIB)52 seconds (TMN)TMN reduces required settler area by ~38%.
Net Copper Transfer Baseline+5% vs BaselineImproved stripping efficiency due to equilibrium shift.

References

  • Guidechem. "2,6,8-TRIMETHYL-4-NONANONE". Guidechem Chemical Database.
  • Univar Solutions. "Diisobutyl Ketone". Univar Solutions Technical Documents.
  • Powell, G. M. "Dispersions of vinyl chloride resins". US Patent 2582354A.
  • Kordosky, G. A., et al. "Low viscosity copper solvent extraction reagent formulations". US Patent 20040126291A1.

Sources

Comparative

A Comparative Toxicological Assessment: C12 Branched Ketones vs. Trimethyl Nonanone

Introduction In the landscape of industrial chemistry, ketones are indispensable, serving critical roles as solvents, intermediates, and formulation components. Among this diverse class of compounds, C12 branched ketones...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of industrial chemistry, ketones are indispensable, serving critical roles as solvents, intermediates, and formulation components. Among this diverse class of compounds, C12 branched ketones and trimethyl nonanone are of significant interest due to their use in various manufacturing processes. Understanding their toxicological profiles is paramount for ensuring occupational safety, conducting accurate risk assessments, and guiding the development of safer alternatives.

This guide provides a comparative analysis of the toxicity of C12 branched ketones and trimethyl nonanone. We will synthesize available data to present a clear comparison of their acute toxicity and irritation potential. Furthermore, this guide will detail the foundational experimental protocols used to derive such data, offering researchers and drug development professionals a framework for understanding and evaluating the safety of these and similar chemical entities.

Comparative Toxicity: A Data-Driven Overview

The toxicological profile of the C12 branched ketone fraction is often characterized using data from structural analogs, with trimethyl 4-nonanone serving as a key representative.[1] This approach is common in high-production-volume (HPV) chemical assessments where data on the exact mixture may be limited.[1] Based on available studies, both substances demonstrate a low order of acute toxicity.

The following table summarizes the key acute toxicity data for trimethyl nonanone, which is used to assess the hazard of the broader C12 branched ketone category.[1][2]

Toxicity Endpoint Test Species Trimethyl Nonanone (as Trimethyl 4-nonanone) Reference
Acute Oral LD50 Rat8470 mg/kg[1][2]
Acute Dermal LD50 Rabbit9030 mg/kg & 11 mL/kg[1][2]
Skin Irritation RabbitMild irritation reported after 24-hour exposure[1][2]

Analysis of Findings:

  • Low Acute Systemic Toxicity: The high LD50 values for both oral and dermal routes of exposure for trimethyl nonanone indicate a very low potential for acute toxicity if ingested or absorbed through the skin.[1][2] An LD50 value is the dose of a substance that is lethal to 50% of the test population.[3] Generally, substances with an oral LD50 in rats above 5000 mg/kg are considered to have low acute toxicity.[3]

  • Mild Dermal Irritation: While not inert, trimethyl nonanone is characterized as causing only mild skin irritation in animal studies.[1][2] This suggests that while prolonged or repeated skin contact should be avoided, severe corrosive effects are not expected.

  • C12 Branched Ketones Profile: Based on the data from analogs like trimethyl nonanone, the C12 branched ketone fraction is expected to present a low overall hazard for human health regarding acute exposure.[1]

Experimental Methodologies: The Foundation of Toxicological Data

The data presented above are derived from standardized and globally recognized experimental protocols. Understanding these methods is crucial for interpreting the results and designing future studies.

Protocol 1: Acute Dermal Irritation/Corrosion Study (Adapted from OECD 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.[4][5]

Causality and Scientific Rationale: The albino rabbit is used as a model because its skin is generally more sensitive than human skin, providing a conservative assessment of irritation potential.[4] The 4-hour exposure period is a standard duration to evaluate potential effects from significant workplace or accidental contact.[4] The sequential observation points allow for the assessment of both the onset and the reversibility of the observed effects.[5]

Step-by-Step Methodology:

  • Animal Selection & Preparation: Healthy, young adult albino rabbits are selected. Approximately 24 hours before the test, the fur on the animal's back is clipped to expose a test area of approximately 6 cm².[4]

  • Test Substance Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids/pastes) of the test substance is applied uniformly to the exposed skin.[4]

  • Occlusion: The test site is covered with a gauze patch and secured with non-irritating tape to hold the substance in contact with the skin and prevent ingestion by the animal.[5]

  • Exposure Period: The patch remains in place for 4 hours.[4]

  • Removal and Observation: After 4 hours, the patch and any residual test substance are removed.

  • Scoring: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal.[5] Observations may continue for up to 14 days to determine the reversibility of the effects.[4][5] The severity is graded on a standardized scale.

cluster_prep Preparation cluster_exposure Exposure cluster_obs Observation & Scoring Animal_Selection Select Healthy Albino Rabbits Fur_Clipping Clip Fur on Dorsal Area (6 cm²) Animal_Selection->Fur_Clipping Application Apply 0.5 mL/0.5 g of Substance Occlusion Cover with Gauze Patch Application->Occlusion Exposure 4-Hour Exposure Duration Occlusion->Exposure Removal Remove Patch & Clean Skin Scoring Score for Erythema & Edema (1, 24, 48, 72 hrs) Removal->Scoring Reversibility Observe for up to 14 Days Scoring->Reversibility

Caption: Workflow for an in vivo Acute Dermal Irritation Test (OECD 404).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

In vitro cytotoxicity assays are essential, cost-effective tools for screening compounds and gaining insights into cellular mechanisms of toxicity, thereby reducing the reliance on animal testing.[6][7] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[8]

Causality and Scientific Rationale: This assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes. These enzymes can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[9] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a substance's effect on cell viability.[9]

Step-by-Step Methodology:

  • Cell Culture: Adherent cells are seeded into a 96-well microplate at a specific density and allowed to attach and grow overnight in an incubator.

  • Compound Exposure: The culture medium is replaced with a medium containing various concentrations of the test substance (e.g., C12 branched ketone). Control wells receive only the vehicle (solvent) used to dissolve the substance.

  • Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects on the cells.

  • MTT Addition: The treatment medium is removed, and a fresh medium containing MTT reagent is added to all wells. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: After the incubation with MTT, the medium is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a spectrophotometer (microplate reader) at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance of the treated wells is compared to the control wells to determine the percentage of cell viability. This data is often used to calculate an IC50 value (the concentration of the substance that inhibits 50% of cell viability).

cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Measurement Cell_Seeding Seed Cells in 96-Well Plate Incubation_1 Incubate Overnight Cell_Seeding->Incubation_1 Compound_Addition Add Test Compound at Various Concentrations Incubation_2 Incubate for 24-72 Hours Compound_Addition->Incubation_2 MTT_Addition Add MTT Reagent & Incubate Solubilization Add Solubilizing Agent (e.g., DMSO) MTT_Addition->Solubilization Read_Absorbance Measure Absorbance on Plate Reader Solubilization->Read_Absorbance

Caption: General workflow for an in vitro MTT Cytotoxicity Assay.

Conclusion

The available toxicological data, primarily derived from studies on trimethyl nonanone as a representative analog, indicate that C12 branched ketones possess a low order of acute toxicity via both oral and dermal routes.[1] The primary hazard identified is a capacity for mild skin irritation upon prolonged contact.[1][2] For researchers, scientists, and drug development professionals, this profile suggests that while standard industrial hygiene practices should be observed to minimize skin exposure, these substances do not present a high acute hazard.[10] The application of standardized testing protocols, both in vivo and increasingly in vitro, remains the cornerstone of accurately characterizing the safety profile of such industrial chemicals, ensuring their safe handling and use.

References

  • U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: C12, Branched Ketones.
  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • OECD. (2015, July 28). Test No. 404: Acute Dermal Irritation/Corrosion.
  • FINO GmbH. (2023, September 11). Safety Data Sheet.
  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: C12, Branched Ketones.
  • Altogen Labs. (n.d.). Acute Dermal Irritation OECD 404.
  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests.

Sources

Validation

Evaluating Isobutyl Heptyl Ketone (IBHK) Against Standard Aliphatic Ketones: A Comprehensive Guide for Solvent Selection

Executive Summary Aliphatic ketones are foundational solvents in chemical synthesis, active pharmaceutical ingredient (API) extraction, and specialty coatings. Their utility stems from the carbonyl group, which acts as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aliphatic ketones are foundational solvents in chemical synthesis, active pharmaceutical ingredient (API) extraction, and specialty coatings. Their utility stems from the carbonyl group, which acts as a strong hydrogen-bond acceptor, paired with an aliphatic backbone that modulates hydrophobicity. While lower-molecular-weight ketones like methyl ethyl ketone (MEK) and methyl isobutyl ketone (MIBK) are industry standards, their relatively high water solubility and volatility often introduce process bottlenecks, such as emulsion formation and solvent loss.

This guide objectively evaluates Isobutyl Heptyl Ketone (IBHK) —chemically known as 2,6,8-trimethyl-4-nonanone—against standard aliphatic ketones. By analyzing physicochemical properties and experimental extraction data, we demonstrate how IBHK's sterically hindered, high-molecular-weight structure provides critical thermodynamic advantages in complex liquid-liquid extraction (LLE) workflows.

Physicochemical Profiling: IBHK vs. Standard Ketones

To objectively evaluate IBHK, we must benchmark its physicochemical properties against standard aliphatic ketones. The highly branched C12 structure of IBHK drastically reduces its aqueous solubility to near-zero levels, providing a distinct advantage in phase separation and minimizing solvent makeup costs in continuous operations.

SolventCarbon ChainBoiling Point (°C)Flash Point (°C)Water Solubility (wt% at 20°C)Evaporation Rate (BuAc=1)
Acetone C356.0-20.0Miscible5.6
MEK C480.0-9.024.03.8
MIBK C6116.014.01.91.6
DIBK C9168.049.00.050.18
IBHK C12217.276.70.002< 0.01

Data synthesized from standard solvent property databases .

Mechanistic Advantages in Application

Liquid-Liquid Extraction (LLE) in API & Organic Acid Recovery

In the recovery of fermentation-derived organic acids or phenolic compounds, the extractant system must exhibit high partition coefficients without forming stable emulsions with the aqueous broth. IBHK excels as a diluent for complexing agents. For instance, in the extraction of phenols using Tri-o-octyl phosphine oxide (TOPO), IBHK is selected because its high boiling point (217.2°C) allows for the thermal regeneration of phenol (BP 182°C) via distillation without vaporizing the diluent . Similarly, in lactic acid purification, a mixture of tertiary amines and IBHK provides superior distribution coefficients while its 0.002% water solubility prevents solvent loss into the aqueous raffinate .

Specialty Coatings and Non-Destructive Testing

Beyond extraction, IBHK's low evaporation rate and high solvating power make it an ideal secondary solvent in fluorescent dye penetrants used for non-destructive surface testing. The slow evaporation ensures that the dye remains mobile and does not prematurely crystallize within micro-cracks, thereby enhancing defect visibility .

Experimental Protocol: Comparative LLE Workflow (IBHK vs. MIBK)

As a Senior Application Scientist, I rely on rigorous, self-validating protocols to justify solvent transitions. To validate the performance of IBHK against MIBK, the following methodology is designed to measure phase separation kinetics and extraction efficiency. We employ a mass-balance approach, analyzing both the organic and aqueous phases to ensure 100% accountability of the analyte.

Step 1: Aqueous Feed Preparation Prepare a 500 mL aqueous feed containing 2,000 ppm of the target API (e.g., a substituted phenol) buffered to pH 4.0. Causality: The acidic pH ensures the phenol remains protonated (uncharged), maximizing its affinity for the organic ketone phase rather than remaining ionized in the aqueous phase.

Step 2: Solvent Contacting In a 1 L jacketed glass reactor equipped with an overhead stirrer, add 250 mL of the aqueous feed and 250 mL of the selected solvent (IBHK or MIBK). Agitate at 600 RPM for exactly 15 minutes at 25°C. Causality: A 1:1 phase ratio and controlled agitation provide a standardized interfacial area for mass transfer, ensuring that any differences in extraction are strictly due to the solvent's thermodynamic properties.

Step 3: Phase Separation Kinetics Halt agitation and immediately start a timer. Record the time required for a sharp, transparent liquid-liquid interface to form. Causality: MIBK often forms micro-emulsions due to its 1.9% water solubility, prolonging settling time. IBHK's extreme hydrophobicity drives rapid droplet coalescence, significantly reducing the required residence time in commercial decanters.

Step 4: Analyte Quantification & Mass Balance Validation Sample both the top organic layer and the bottom aqueous raffinate. Quantify the API concentration using HPLC-UV. Self-Validation Check: Calculate the mass of API in the organic phase plus the mass in the aqueous phase. The sum must equal the initial feed mass (±2%). If a discrepancy exists, it indicates analyte degradation or third-phase formation, invalidating the run and requiring a system flush.

Step 5: Solvent Recovery (Stripping) Subject the API-loaded IBHK phase to vacuum distillation (e.g., 50 mbar at 120°C). Causality: The high boiling point of IBHK necessitates vacuum conditions to strip the API without inducing thermal degradation. The stripped IBHK is then recycled for the next extraction stage.

Workflow Visualization

The following diagram illustrates the continuous LLE workflow, highlighting the phase separation and solvent recovery stages where IBHK provides operational advantages.

LLE_Workflow AqFeed Aqueous Feed (API / Phenol) Mixer Countercurrent Extraction Mixer AqFeed->Mixer Solvent Solvent Addition (IBHK vs MIBK) Solvent->Mixer PhaseSep Phase Separation (Decanter) Mixer->PhaseSep Emulsion Phase OrgPhase Organic Phase (API-loaded) PhaseSep->OrgPhase Top Layer AqRaff Aqueous Raffinate (Depleted) PhaseSep->AqRaff Bottom Layer Stripping Stripping / Recovery (Vacuum Distillation) OrgPhase->Stripping Stripping->Solvent Solvent Recycle PureAPI Purified API Stripping->PureAPI

Figure 1: LLE workflow for API recovery utilizing IBHK for optimized phase separation.

Conclusion

While standard aliphatic ketones like MEK and MIBK remain viable for general-purpose applications, they introduce significant inefficiencies in complex aqueous extractions due to solvent loss and emulsion tendencies. Isobutyl heptyl ketone (IBHK) overcomes these limitations through its highly branched, hydrophobic C12 architecture. By providing near-zero water solubility and a high boiling point, IBHK ensures rapid phase separation and enables thermal recovery of volatile APIs, making it an indispensable tool for advanced drug development and specialty formulations.

References

  • MacGlashan, J. D., Bixby, J. L., & King, C. J. (1985). Separation of Phenols from Dilute Aqueous Solution by Use of Tri-o-Octyl Phosphine Oxide as Extractant. Solvent Extraction and Ion Exchange.[Link][1]

  • Eyal, A. M., et al. (1997). Lactic acid extraction and purification process. U.S. Patent No. 5,641,406A.[2]

  • Alburger, J. R. (1974). Dye penetrant method and composition. U.S. Patent No. 3,838,160A.[3]

  • Dow Chemical Company. (2002). Ecosoft Solvent IK (Isobutyl Heptyl Ketone) Technical Data.[Link][4]

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of Trimethyl Nonanone Isomers

For researchers and professionals in drug development and fine chemical synthesis, the reproducible and scalable production of specific isomers of trimethyl nonanone is of significant interest. These branched-chain keton...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and fine chemical synthesis, the reproducible and scalable production of specific isomers of trimethyl nonanone is of significant interest. These branched-chain ketones serve as crucial intermediates and building blocks in the synthesis of a variety of more complex molecules. This guide provides an in-depth comparison of the primary synthetic pathways to 2,6,8-trimethyl-4-nonanone, a commercially significant isomer, and explores potential routes to other isomers. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on available data and established chemical principles.

Introduction to Trimethyl Nonanone and the Imperative of Reproducibility

Trimethyl nonanones are a group of aliphatic ketones characterized by a nine-carbon chain with three methyl branches. The specific placement of these methyl groups and the ketone functionality gives rise to a variety of isomers, each with potentially unique chemical and physical properties. 2,6,8-Trimethyl-4-nonanone (CAS 123-18-2), for instance, is utilized in the fragrance and flavor industry and as a precursor in chemical synthesis.[1] The molecular formula for trimethyl nonanone is C₁₂H₂₄O, and its molecular weight is approximately 184.32 g/mol .[2][3]

Achieving reproducible synthesis is paramount in both academic research and industrial production. Inconsistent yields, variable purity profiles, and the formation of difficult-to-separate side products can significantly hinder drug development timelines and escalate production costs. This guide aims to provide a clear and objective comparison of the available synthetic routes to empower researchers to select the most appropriate method for their specific needs, considering factors such as scale, desired purity, and available resources.

Key Synthetic Pathways to 2,6,8-Trimethyl-4-nonanone

Three primary synthetic strategies have been identified for the synthesis of 2,6,8-trimethyl-4-nonanone:

  • Crossed-Aldol Condensation: A classic carbon-carbon bond-forming reaction that builds the carbon skeleton through the reaction of an enolate with a carbonyl compound.

  • Grignard Reaction: A powerful method for forming carbon-carbon bonds by the addition of an organomagnesium halide to a carbonyl compound.

  • Catalytic Hydrogenation: A reduction method used to saturate a precursor molecule, often an unsaturated ketone, to yield the final product.

We will now explore each of these pathways in detail.

Pathway 1: Crossed-Aldol Condensation

The crossed-aldol condensation is a versatile and widely used method for constructing carbon-carbon bonds.[4][5] In the context of 2,6,8-trimethyl-4-nonanone synthesis, a plausible route involves the reaction of isovaleraldehyde (3-methylbutanal) with methyl isobutyl ketone (4-methyl-2-pentanone).

Mechanistic Rationale

The base-catalyzed mechanism proceeds through the formation of an enolate from methyl isobutyl ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isovaleraldehyde. The resulting β-hydroxy ketone can then undergo dehydration to form an α,β-unsaturated ketone, which can be subsequently reduced to the target saturated ketone. To favor the desired crossed-aldol product, an excess of the ketone is often used.[6]

Aldol_Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation & Dehydration cluster_4 Step 4: Reduction Methyl Isobutyl Ketone Methyl Isobutyl Ketone Enolate Enolate Methyl Isobutyl Ketone->Enolate Base (e.g., NaOH) Alkoxide Intermediate Alkoxide Intermediate Enolate->Alkoxide Intermediate attacks Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->Alkoxide Intermediate beta-Hydroxy Ketone beta-Hydroxy Ketone Alkoxide Intermediate->beta-Hydroxy Ketone Protonation Unsaturated Ketone Unsaturated Ketone beta-Hydroxy Ketone->Unsaturated Ketone Dehydration (Heat) 2,6,8-Trimethyl-4-nonanone 2,6,8-Trimethyl-4-nonanone Unsaturated Ketone->2,6,8-Trimethyl-4-nonanone H2 / Catalyst

Figure 1: Generalized workflow for the synthesis of 2,6,8-trimethyl-4-nonanone via crossed-aldol condensation followed by reduction.

Experimental Protocol: Crossed-Aldol Condensation and Subsequent Reduction

Materials:

  • Methyl isobutyl ketone (MIBK)

  • Isovaleraldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Palladium on carbon (Pd/C, 5%)

  • Hydrogen gas (H₂)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Aldol Condensation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in a mixture of water and ethanol.

    • Cool the solution in an ice bath and add a mixture of methyl isobutyl ketone (in excess) and isovaleraldehyde dropwise with vigorous stirring.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

    • Neutralize the reaction mixture with dilute hydrochloric acid.

    • Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude α,β-unsaturated ketone.

  • Catalytic Hydrogenation:

    • Dissolve the crude unsaturated ketone in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 5% Pd/C.

    • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (cessation of hydrogen uptake).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude 2,6,8-trimethyl-4-nonanone by vacuum distillation.

Pathway 2: Grignard Reaction

The Grignard reaction provides a robust and direct route to forming carbon-carbon bonds.[7][8] For the synthesis of 2,6,8-trimethyl-4-nonanone, a plausible approach involves the reaction of an appropriate Grignard reagent with an acyl chloride or an ester. A potential route is the reaction of isopentylmagnesium bromide with isobutyryl chloride.

Mechanistic Rationale

The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the isobutyryl chloride. The initial tetrahedral intermediate collapses, expelling the chloride leaving group to form the desired ketone. It is crucial to control the reaction conditions, as a second addition of the Grignard reagent to the newly formed ketone can occur, leading to a tertiary alcohol as a byproduct.[9]

Grignard_Reaction cluster_1 Step 1: Grignard Reagent Formation cluster_2 Step 2: Nucleophilic Acyl Substitution cluster_3 Step 3: Elimination and Product Formation Isopentyl Bromide Isopentyl Bromide Isopentylmagnesium Bromide Isopentylmagnesium Bromide Isopentyl Bromide->Isopentylmagnesium Bromide Mg, dry ether Tetrahedral Intermediate Tetrahedral Intermediate Isopentylmagnesium Bromide->Tetrahedral Intermediate attacks Isobutyryl Chloride Isobutyryl Chloride Isobutyryl Chloride->Tetrahedral Intermediate 2,6,8-Trimethyl-4-nonanone 2,6,8-Trimethyl-4-nonanone Tetrahedral Intermediate->2,6,8-Trimethyl-4-nonanone Elimination of MgClBr

Figure 2: Proposed synthetic workflow for 2,6,8-trimethyl-4-nonanone via a Grignard reaction.

Experimental Protocol: Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Isopentyl bromide

  • Anhydrous diethyl ether

  • Isobutyryl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

    • Add a small amount of a solution of isopentyl bromide in anhydrous diethyl ether to initiate the reaction.

    • Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining isopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acyl Chloride:

    • Cool the Grignard reagent solution in an ice-salt bath.

    • Add a solution of isobutyryl chloride in anhydrous diethyl ether dropwise with vigorous stirring, maintaining a low temperature to minimize side reactions.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

    • Separate the ether layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 2,6,8-trimethyl-4-nonanone by vacuum distillation.

Pathway 3: Catalytic Hydrogenation of an Unsaturated Precursor

This method is often the final step in a multi-step synthesis, such as the one following an aldol condensation. However, if a suitable unsaturated trimethyl nonenone is available, direct catalytic hydrogenation offers a clean and efficient route to the saturated ketone.

Mechanistic Rationale

The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal like palladium or platinum supported on carbon.[10] Hydrogen gas is adsorbed onto the metal surface, and the unsaturated ketone also coordinates to the catalyst. The hydrogen atoms are then transferred to the double bond of the ketone in a stepwise manner, resulting in the saturated product.[11][12]

Catalytic_Hydrogenation Unsaturated Trimethylnonenone Unsaturated Trimethylnonenone Adsorbed Ketone Adsorbed Ketone Unsaturated Trimethylnonenone->Adsorbed Ketone Adsorption Catalyst Surface Catalyst Surface Adsorbed H Adsorbed H Catalyst Surface->Adsorbed H Dissociation H2 H2 H2->Catalyst Surface Adsorption Hydrogenated Intermediate Hydrogenated Intermediate Adsorbed H->Hydrogenated Intermediate H transfer Adsorbed Ketone->Hydrogenated Intermediate 2,6,8-Trimethyl-4-nonanone 2,6,8-Trimethyl-4-nonanone Hydrogenated Intermediate->2,6,8-Trimethyl-4-nonanone H transfer & Desorption

Figure 3: Simplified representation of the catalytic hydrogenation of an unsaturated trimethylnonenone.

Experimental Protocol: Catalytic Hydrogenation

This protocol is essentially the same as the reduction step described in the Aldol Condensation pathway. The key is the availability of the unsaturated precursor.

Comparative Analysis of Synthesis Pathways

Parameter Crossed-Aldol Condensation Grignard Reaction Catalytic Hydrogenation (as a standalone final step)
Starting Materials Readily available aldehydes and ketonesAlkyl halides and acyl chlorides/estersUnsaturated ketone precursor
Reaction Conditions Base-catalyzed, often requires heating for dehydration; followed by hydrogenation.Anhydrous conditions are critical; often performed at low temperatures.Requires a specialized hydrogenation setup and catalyst.
Potential Byproducts Self-condensation products, positional isomers, over-reduction to alcohol.Tertiary alcohol from double addition, unreacted starting materials.Over-reduction to alcohol, incomplete hydrogenation.
Reproducibility Can be challenging to control selectivity in crossed reactions, leading to variability.Generally reproducible under well-controlled anhydrous conditions.Highly reproducible with a well-defined catalyst and substrate.
Scalability Can be scaled, but purification of the desired isomer might be challenging.Scalable, but the need for anhydrous conditions can be a hurdle on a large scale.[13]Well-suited for industrial scale-up.
Estimated Yield Moderate to good, but depends on the selectivity of the crossed reaction.Good to excellent, but sensitive to reaction conditions.Typically high to excellent.
Purity of Crude Product Often a mixture requiring significant purification.Generally cleaner than aldol, but may contain the tertiary alcohol byproduct.Usually very high purity.
Cost-Effectiveness Starting materials are generally inexpensive.Grignard reagents and anhydrous solvents can add to the cost.Catalyst cost can be a factor, but they are often recyclable.

Synthesis of Other Trimethyl Nonanone Isomers

While 2,6,8-trimethyl-4-nonanone is the most commonly cited isomer, other structural variations are also of interest. The synthesis of these isomers would require different starting materials, but the fundamental synthetic strategies would remain the same.

  • 2,2,6-Trimethyl-4-nonanone: Could potentially be synthesized via a Grignard reaction between tert-butylmagnesium chloride and 4-methyl-2-pentanone, followed by oxidation of the resulting alcohol.

  • 2,6,6-Trimethyl-4-nonanone: A possible route could involve the reaction of isobutylmagnesium bromide with 4,4-dimethyl-3-penten-2-one followed by hydrogenation.

Detailed experimental data for the synthesis of these specific isomers is scarce in the public domain, and their synthesis would likely require significant optimization of reaction conditions.

Analytical Characterization and Quality Control

Ensuring the identity and purity of the synthesized trimethyl nonanone is crucial. A combination of analytical techniques is typically employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating isomers and identifying the product based on its mass spectrum and fragmentation pattern.[2][14] The fragmentation of ketones is well-characterized and can provide definitive structural information.[15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure elucidation.[2]

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the carbonyl (C=O) group in an aliphatic ketone.[2]

Conclusion and Recommendations

The choice of the optimal synthesis pathway for trimethyl nonanone depends heavily on the specific requirements of the researcher or organization.

  • For small-scale laboratory synthesis where high purity is paramount and the necessary equipment for handling anhydrous reactions is available, the Grignard reaction offers a potentially high-yielding and clean route.

  • The crossed-aldol condensation is a viable option, especially if the starting materials are readily available and inexpensive. However, significant effort may be required for the purification of the desired product.

  • For large-scale industrial production , a process involving catalytic hydrogenation as the final step is likely the most efficient, reproducible, and cost-effective method, provided a reliable source of the unsaturated precursor can be established.

Ultimately, the successful and reproducible synthesis of any trimethyl nonanone isomer requires careful control of reaction parameters, rigorous purification, and thorough analytical characterization. This guide provides a foundational understanding of the available methods to aid in the rational design and execution of these synthetic endeavors.

References

  • PubChem. (n.d.). 2,6,8-Trimethyl-4-nonanone. National Center for Biotechnology Information. Retrieved from [Link]

  • McLafferty, F. W. (2014). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 29(4), 20-27. Retrieved from [Link]

  • Zong, H., Huang, H., Liu, J., Bian, G., & Song, L. (2012). Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones. The Journal of Organic Chemistry, 77(10), 4645–4652. [Link]

  • Pearson+. (n.d.). What is the mechanism for the reaction between isobutyryl chloride and isopropylmagnesium bromide that results in the formation of 3-isopropyl-2,4-dimethylpentan-3-ol? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, July 26). 19.14: The Crossed Aldol Addition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • University of Illinois. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Nonanone, 2,6,8-trimethyl- (CAS 123-18-2). Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Leonori, D., & Aggarwal, V. K. (2014). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Accounts of chemical research, 47(10), 3174–3183. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • University of Glasgow. (n.d.). Aldol Condensation of Aldehydes and Ketones over Solid Base Catalysts. Retrieved from [Link]

  • ACS Publications. (2022, May 17). Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. Retrieved from [Link]

  • precisionFDA. (n.d.). 2,6,8-TRIMETHYL-4-NONANONE. Retrieved from [Link]

  • NIST. (n.d.). 4-Nonanone, 2,6,8-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ProQuest. (n.d.). I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone. Retrieved from [Link]

  • Pearson. (n.d.). Grignard Reaction Exam Prep. Retrieved from [Link]

  • Journal of Chemical Sciences. (n.d.). Synthesis of 4’-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3’-Buten-2’-Ketoxime-N-O-Alkyl Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Retrieved from [Link]

  • Google Patents. (n.d.). US3890370A - Process for preparing 2,6,6-trimethyl 1-alkoxycarbonyl-2,4-cyclohexadienes.
  • ACS Publications. (2015, June 26). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4,4-trimethylcyclopentanone. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • ChemTalk. (2024, August 21). Catalytic Hydrogenation. Retrieved from [Link]

  • Jack Westin. (n.d.). Organic Chemistry: Reduction Reactions (Hydrogenation Reactions). Retrieved from [Link]

  • Vapourtec. (2020, April 9). Hydrogenation. Retrieved from [Link]

  • YouTube. (2021, June 25). Nickel-catalyzed Ketone Synthesis with Dr. Thomas Verheyen (Episode 53). Retrieved from [Link]

  • Chemistry World. (2017, March 20). Taking on chemistry's reproducibility problem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,6,8-trimethyl-4-nonanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 14). Is isobutyl chloride or ethyl chloride more reactive in an SN1 reaction? Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of isobutyl magnesium bromide. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Properties &amp; Hazard Profile

Advanced Operational Guide: Proper Handling and Disposal Procedures for Trimethyl Nonanone As a Senior Application Scientist, I recognize that managing chemical waste is not merely a regulatory obligation—it is a critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Proper Handling and Disposal Procedures for Trimethyl Nonanone

As a Senior Application Scientist, I recognize that managing chemical waste is not merely a regulatory obligation—it is a critical component of experimental integrity and laboratory safety. 2,6,8-Trimethyl-4-nonanone (CAS 123-18-2), commonly referred to as isobutyl heptyl ketone, is a branched aliphatic ketone widely used as a solvent, chemical intermediate, and reactant in drug development (1)[1]. Due to its specific physicochemical properties, improper disposal can lead to severe environmental contamination and safety hazards. This guide provides a comprehensive, causality-driven framework for the safe handling, segregation, and disposal of trimethyl nonanone.

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The table below summarizes the critical properties of trimethyl nonanone and their direct operational implications for waste management (1)[1], (2)[2].

PropertyValue / DescriptionOperational Implication
CAS Number 123-18-2Essential for accurate waste manifesting and SDS retrieval.
Physical State Colorless liquid with a fruity odorEasily mistaken for aqueous solutions; mandates strict, immediate labeling[1].
Solubility Insoluble in waterWill phase-separate and float on aqueous layers; absolutely prohibited from drain disposal[1],[2].
Flammability Combustible liquidVapors can form explosive mixtures. Store away from heat, sparks, and oxidizers[2].
Degradability Highly resistant to microbial attackBranched ketones resist biological breakdown, rendering standard wastewater treatment ineffective[3].

Causality-Driven Safety & PPE Protocol

Before initiating any disposal or cleanup procedure, personnel must don appropriate Personal Protective Equipment (PPE). The rationale for each layer of protection is rooted in the chemical's hazard profile:

  • Respiratory Protection: Work exclusively within a certified chemical fume hood or under local exhaust ventilation. Mechanistic Rationale: Trimethyl nonanone vapors can accumulate, leading to respiratory irritation and creating localized combustible atmospheres (2)[2].

  • Dermal Protection: Wear chemical-impermeable gloves (butyl rubber or heavy-duty nitrile) and a standard lab coat. Mechanistic Rationale: Like many organic solvents, prolonged contact with ketones causes defatting of the skin, leading to dermatitis (4)[4].

  • Ocular Protection: Splash-proof safety goggles are mandatory. Mechanistic Rationale: Accidental splashing during waste transfer can cause severe eye irritation[2],[4].

Step-by-Step Disposal Workflows

Protocol A: Routine Liquid Waste Segregation Self-Validating Check: Always verify the chemical compatibility of the receiving container. Ketones must never be mixed with strong oxidizers (e.g., hydrogen peroxide, nitric acid) or strong bases, as this can trigger exothermic runaway reactions.

  • Segregation: Designate a specific high-density polyethylene (HDPE) or glass carboy strictly for "Non-Halogenated Organic Waste".

  • Transfer: Using a grounded funnel to prevent static discharge, carefully pour the trimethyl nonanone waste into the carboy.

  • Headspace Management: Fill the container to a maximum of 80% capacity. Causality: Leaving 20% headspace accommodates vapor expansion caused by ambient temperature fluctuations, preventing container rupture.

  • Labeling & Storage: Affix a hazardous waste label detailing the exact composition (e.g., "Waste: 2,6,8-Trimethyl-4-nonanone, 100%"). Store in a dedicated, grounded flammable storage cabinet until Environmental Health and Safety (EHS) pickup (2)[2].

Protocol B: Spill Containment and Remediation In the event of an accidental release, immediate and methodical action is required to prevent environmental discharge and fire risks.

  • Source Control & Evacuation: Eliminate all nearby ignition sources. Evacuate non-essential personnel from the immediate area[2].

  • Containment: Surround the perimeter of the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Causality: Do not use combustible absorbents like sawdust, as they increase the fire load of the resulting waste[2].

  • Absorption & Collection: Allow the inert material to fully absorb the liquid. Using non-sparking tools, scoop the saturated absorbent into a heavy-duty, leak-proof hazardous waste container.

  • Decontamination: Wipe the affected surface with a mild detergent and water to remove any residual organic film. Dispose of the contaminated rags and rinsate as hazardous waste (4)[4].

Waste Segregation Logic

To prevent cross-contamination and ensure regulatory compliance, follow this decision tree for routing trimethyl nonanone waste streams.

G Start Trimethyl Nonanone Waste Generation Liquid Liquid Waste Start->Liquid Solid Solid/Spill Debris Start->Solid Halogen Mixed with Halogens? Liquid->Halogen SolidWaste Hazardous Solid Waste Stream Solid->SolidWaste NonHalogen Non-Halogenated Organic Waste Halogen->NonHalogen No Halogenated Halogenated Organic Waste Halogen->Halogenated Yes Incineration High-Temperature Incineration NonHalogen->Incineration Halogenated->Incineration SolidWaste->Incineration

Decision workflow for the segregation and disposal of Trimethyl nonanone waste streams.

Environmental Compliance & Final Destruction

Why is high-temperature incineration the universally mandated disposal method for trimethyl nonanone? Environmental studies indicate that while simple, straight-chain ketones may undergo microbial degradation, the introduction of methyl substitution (branching) makes compounds like trimethyl nonanone highly resistant to biological attack (3)[3].

Consequently, discharging this chemical into municipal or laboratory sewage systems is strictly prohibited, as it will bypass biological wastewater treatment facilities and contaminate aquatic ecosystems. All collected waste—including pure liquid, contaminated solvents, saturated absorbents, and unrinsed empty containers—must be transferred to a licensed waste management facility for complete thermal destruction via high-temperature incineration equipped with afterburners[2],[4].

References

  • 2000IVHO.txt - epa nepis , epa.gov, 3

  • 2,6,8-TRIMETHYL-4-NONANONE | 123-18-2 - ChemicalBook , chemicalbook.com, 1

  • SAFETY DATA SHEET - Thermo Fisher Scientific , thermofisher.com, 2

  • 2,6,8-Trimethyl-4-nonanol | 123-17-1 | Benchchem , benchchem.com, 4

Sources

Handling

Comprehensive Safety and Operational Guide: Handling Trimethyl Nonanone (CAS 123-18-2)

Introduction and Mechanistic Hazard Profile As a Senior Application Scientist, I emphasize that effective laboratory safety is rooted in a deep understanding of the physicochemical properties of the molecules we handle....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Hazard Profile

As a Senior Application Scientist, I emphasize that effective laboratory safety is rooted in a deep understanding of the physicochemical properties of the molecules we handle. Trimethyl nonanone (specifically 2,6,8-Trimethyl-4-nonanone) is an aliphatic branched ketone frequently utilized as an industrial solvent, a reactant, and an intermediate in organic synthesis[1].

While it lacks the extreme volatility of lower-molecular-weight ketones like acetone, its specific molecular structure dictates a unique hazard profile. With a flash point of 63°C (145.4°F), it is classified as a combustible liquid[2]. Furthermore, its highly lipophilic nature and low water solubility contribute to its classification as an environmental hazard, specifically toxic to aquatic life with long-lasting effects (H411)[1]. Understanding these properties is the first step in designing a self-validating safety protocol where every operational choice is backed by physical chemistry.

Quantitative Hazard and Property Data

Table 1: Physicochemical Properties and Hazard Classifications of Trimethyl Nonanone

Property / MetricValue / ClassificationOperational Implication
CAS Number 123-18-2Unique identifier for precise SDS cross-referencing[3].
Boiling Point 219°CLow volatility at room temperature; inhalation risk increases significantly if heated[1].
Flash Point 63.1°C (145.4°F)Combustible liquid. Must be kept away from open flames, heat sources, and static discharge[2].
NFPA 704 Rating Health: 2, Flammability: 2, Instability: 0Moderate health hazard (irritant); requires standard fire precautions and proper ventilation[4][5].
GHS Classification GHS09 (H411)Toxic to aquatic life. Strict prohibition on drain disposal[1].
Water Solubility InsolubleAqueous spill cleanup methods are ineffective; inert absorbents must be used[1][3].

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires understanding chemical compatibility. Ketones are notorious for rapidly permeating standard laboratory gloves (like latex or thin nitrile) by swelling the polymer matrix.

  • Hand Protection (Critical): For handling trimethyl nonanone, standard thin nitrile gloves provide only incidental splash protection and must be changed immediately upon contact. For extended handling, continuous operational exposure, or spill cleanup, Butyl rubber or PE/EVAL (Silver Shield®) gloves are mandatory, as they offer superior chemical resistance to ketone permeation[4].

  • Eye/Face Protection: Chemical splash goggles (ANSI Z87.1 compliant) are required at all times. If transferring large volumes (>1 Liter) where splashing is a risk, a full face shield should be worn over the goggles to prevent mucosal exposure[3][4].

  • Body Protection: A flame-resistant (FR) laboratory coat is highly recommended due to the chemical's combustibility[4][5]. Ensure legs are fully covered and closed-toe, non-porous shoes are worn.

  • Respiratory Protection: Under normal laboratory conditions inside a certified chemical fume hood, a respirator is not required. However, if aerosolization is expected, or if ventilation is inadequate, a NIOSH-approved half-face respirator equipped with organic vapor (OV) cartridges must be utilized[3].

Operational Workflow & Handling Protocols

To ensure a self-validating safety system, every interaction with trimethyl nonanone must follow a strict procedural methodology. By verifying engineering controls before opening the reagent, the operator neutralizes primary inhalation and flammability risks before they can materialize.

Step-by-Step Handling Methodology

Step 1: Pre-Operation Risk Assessment & Workspace Preparation

  • Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

  • Clear the hood of incompatible materials, particularly strong oxidizing agents, which can react dangerously with ketones[6].

  • Ensure a spill kit containing inert absorbent pads (e.g., vermiculite or polypropylene pads) is within arm's reach.

Step 2: PPE Donning and Grounding

  • Inspect Butyl rubber gloves for pinholes using a standard inflation test.

  • Because the flash point is 63°C, ensure that any metal transfer vessels are properly grounded and bonded to prevent static discharge sparks[2].

Step 3: Chemical Transfer

  • Open the reagent bottle strictly inside the fume hood.

  • Use a glass or PTFE (Teflon) pipette or dedicated transfer pump. Avoid using polystyrene or standard PVC tubing, as prolonged contact with ketones can degrade these plastics.

  • Keep the container tightly closed immediately after the transfer to minimize vapor accumulation and degradation[3].

Step 4: Post-Operation

  • Wipe down the exterior of the reagent bottle with a dry, chemically-resistant wipe before returning it to a dedicated flammables storage cabinet.

  • Doff gloves using the "glove-in-glove" technique to avoid dermal contamination, and wash hands thoroughly with soap and water[3][6].

G Start Pre-Operation: Verify Hood & Don PPE Transfer Chemical Transfer: Use Grounded Equipment (Combustible Liquid) Start->Transfer SpillCheck Spill Occurred? Transfer->SpillCheck SpillProtocol Spill Response: Use Inert Absorbent No Water Flush SpillCheck->SpillProtocol Yes Proceed Experimental Application: Execute Protocol SpillCheck->Proceed No Waste Waste Disposal: Non-Halogenated Combustible Waste SpillProtocol->Waste Proceed->Waste End Post-Operation: Doff PPE & Wash Hands Waste->End

Caption: Operational workflow and safety logic for handling Trimethyl Nonanone.

Spill Response and Waste Disposal Plan

Because trimethyl nonanone is classified under GHS as H411 (Toxic to aquatic life with long-lasting effects), disposal and spill response must be meticulously managed to prevent environmental release[1].

Immediate Spill Response Protocol
  • Evacuate & Isolate: For spills >500 mL outside a fume hood, evacuate the immediate area. Eliminate all ignition sources (turn off hot plates, stirrers) immediately[3][7].

  • Containment: Do NOT flush with water. Because the chemical is insoluble in water, flushing will only spread the contamination[1]. Surround the spill with inert absorbent booms or vermiculite.

  • Absorption: Cover the spill entirely with the absorbent material. Allow sufficient time for the liquid to be drawn into the matrix.

  • Collection: Using non-sparking tools (e.g., polypropylene scoops), sweep up the saturated absorbent and place it into a chemically compatible, sealable hazardous waste container[3].

  • Decontamination: Wash the affected surface with a mild detergent solution only after all free liquid has been removed.

Waste Disposal Plan
  • Segregation: Collect all trimethyl nonanone waste in a distinctly labeled "Non-Halogenated Flammable/Combustible Solvent Waste" container.

  • Prohibitions: Never mix with nitric acid, hydrogen peroxide, or other strong oxidizers in the waste stream, as this can trigger an exothermic reaction or explosion[6].

  • Environmental Protection: Under no circumstances should any quantity of this chemical be disposed of down the sink or released into the environment[3]. It must be processed via controlled high-temperature incineration by a licensed hazardous waste management facility.

References

  • Title: SAFETY DATA SHEET: 2,6,8-Trimethyl-4-nonanone | Source: Thermo Fisher Scientific | URL: 3

  • Title: Chemical Hygiene Plan | Source: Ithaca College | URL: 4

  • Title: 2,6,8-TRIMETHYL-4-NONANONE | 123-18-2 | Source: ChemicalBook | URL: 1

  • Title: GHS 11 (Rev.11) SDS: 2,6,8-trimethylnonan-4-one | Source: XiXisys | URL: 2

  • Title: Safety Manual College of Engineering | Source: United Arab Emirates University | URL: 5

  • Title: SAFETY DATA SHEET (Page 2) | Source: Thermo Fisher Scientific | URL: 7

  • Title: SC-266231 - SAFETY DATA SHEET | Source: Santa Cruz Biotechnology | URL: 6

Sources

© Copyright 2026 BenchChem. All Rights Reserved.